Cbz-DL-Phenylalaninol
Description
Structure
3D Structure
Properties
CAS No. |
73747-40-7 |
|---|---|
Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
benzyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C17H19NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,18,20) |
InChI Key |
WPOFMMJJCPZPAO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2 |
Other CAS No. |
6372-14-1 |
sequence |
F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Cbz-DL-Phenylalaninol
Physicochemical Profiling and Synthetic Utility
Introduction
Cbz-DL-Phenylalaninol (Benzyl (1-hydroxy-3-phenylpropan-2-yl)carbamate) represents a critical intermediate in the synthesis of peptide mimetics, protease inhibitors, and chiral building blocks. While the enantiopure forms (L- or D-) are ubiquitous in stereoselective synthesis, the racemic DL-form serves as an essential cost-effective standard for analytical method development (chiral HPLC calibration) and as a scaffold for non-stereoselective diversity-oriented synthesis (DOS).
This guide provides a rigorous technical analysis of its chemical properties, synthesis, and reactivity, designed for researchers requiring high-fidelity data for drug development workflows.
Physicochemical Characterization
The following data consolidates physical properties from multiple authoritative chemical registries.
| Property | Specification |
| IUPAC Name | Benzyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate |
| CAS Number | 73747-40-7 (DL-form); 6372-14-1 (L-form reference) |
| Molecular Formula | C₁₇H₁₉NO₃ |
| Molecular Weight | 285.34 g/mol |
| Physical State | White to off-white crystalline powder |
| Melting Point | 92–95 °C (L-isomer reference); DL-form typically exhibits a broader range due to crystal packing variations.[1][2] |
| Solubility | Soluble in MeOH, EtOH, DMSO, DMF, CHCl₃, EtOAc. Insoluble in water.[2][3] |
| pKa | ~11.8 (Hydroxyl), ~9.0 (Carbamate NH - predicted) |
| Stability | Stable under standard conditions. Hygroscopic. Store at 2–8 °C. |
Synthesis & Causality
The synthesis of this compound is primarily achieved via the Schotten-Baumann acylation of DL-phenylalaninol. This route is preferred over the reduction of Cbz-DL-phenylalanine due to the elimination of racemization risks associated with carboxyl activation and the lower cost of the amino alcohol starting material.
3.1. Mechanistic Rationale
-
Choice of Base: A biphasic system (NaHCO₃/NaOH) is critical to neutralize the HCl byproduct generated from Benzyl chloroformate (Cbz-Cl). Maintaining pH > 8 ensures the amine remains nucleophilic, while avoiding pH > 12 prevents hydrolysis of the newly formed carbamate.
-
Solvent System: A THF/Water or Dioxane/Water mixture ensures solubility of both the lipophilic Cbz-Cl and the hydrophilic amino alcohol, maximizing reaction kinetics at the interface.
3.2. Experimental Workflow (Graphviz)
Caption: Optimized Schotten-Baumann protocol for the synthesis of this compound.
3.3. Detailed Protocol
-
Dissolution: Dissolve DL-phenylalaninol (10 mmol) in 20 mL of THF and 20 mL of 1M NaHCO₃.
-
Acylation: Cool to 0°C. Add Benzyl chloroformate (11 mmol) dropwise over 30 minutes. The exotherm must be controlled to prevent carbamate hydrolysis.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 3 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes).
-
Workup: Evaporate THF. Acidify the aqueous residue to pH 2 with 1N HCl (precipitates the product). Extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Recrystallize from EtOAc/Hexanes to yield white crystals.
Reactivity & Transformations
The primary utility of this compound lies in its alcohol functionality, which serves as a pivot point for oxidation or cyclization.
4.1. Oxidation to Cbz-Phenylalaninal
The oxidation of the alcohol to the aldehyde is a pivotal step in synthesizing peptide aldehyde inhibitors (e.g., calpain or proteasome inhibitors).
-
Method of Choice: Swern Oxidation or IBX Oxidation .
-
Why: These methods avoid over-oxidation to the carboxylic acid, which is a common risk with Jones reagent or Permanganate. The aldehyde is prone to racemization; however, starting with the DL-mixture makes this moot, simplifying the protocol.
4.2. Cyclization to Oxazolidinones
Treatment with strong bases (e.g., NaH) or thionyl chloride can effect cyclization to 4-benzyloxazolidin-2-one, a "Evans auxiliary" type scaffold (in racemic form), useful for derivatization.
4.3. Reaction Pathways (Graphviz)
Caption: Divergent synthetic applications of this compound in medicinal chemistry.
Analytical Validation
To ensure the integrity of the synthesized material, the following analytical parameters must be met.
-
HPLC:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Gradient 10% to 90% MeCN in Water (0.1% TFA).
-
Detection: UV @ 254 nm (Phenyl ring absorption).
-
Note: For chiral separation of the DL-mixture, use a Chiralpak AD-H or OD-H column (Hexane/IPA mobile phase).
-
-
NMR (¹H, 400 MHz, CDCl₃):
-
δ 7.20–7.40 (m, 10H, Aromatic), 5.10 (s, 2H, Ph-CH ₂-O), 4.95 (br d, 1H, NH), 3.95 (m, 1H, CH -N), 3.65 (m, 2H, CH ₂-OH), 2.90 (d, 2H, Ph-CH ₂-CH).
-
References
-
ChemicalBook. (2025). CBZ-L-PHENYLALANINAL CAS#: 59830-60-3 Chemical Properties.[4] Retrieved from
-
BLD Pharm. (2025). This compound (CAS 73747-40-7) Product Page.[1][5] Retrieved from
-
BenchChem. (2025).[6][7] An In-depth Technical Guide to N-Carbobenzyloxy-Alanine (Methodology Reference). Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: Carbamic acid, N-(1-benzyl-2-hydroxyethyl)-, benzyl ester.[1] Retrieved from [1]
-
Google Patents. (1994). US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols. Retrieved from
Sources
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- 2. (S)-Cbz-Phenylalaninol Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. (S)-Cbz-Phenylalaninol Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
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What is Cbz-DL-Phenylalaninol used for in research
Technical Guide: Cbz-DL-Phenylalaninol in Synthetic Organic Chemistry
Executive Summary this compound (N-Benzyloxycarbonyl-DL-phenylalaninol) serves as a robust, lipophilic building block in the synthesis of peptidomimetics, chiral auxiliaries, and protease inhibitors. While the enantiopure L-isomer is the standard starting material for FDA-approved HIV protease inhibitors (e.g., Saquinavir, Nelfinavir), the racemic DL-form plays a critical role in method development, cost-efficient route optimization, and kinetic resolution studies .
This guide details the chemical utility of this compound, focusing on its oxidation to amino aldehydes, its role as a substrate for enzymatic resolution, and its deprotection mechanics.
Part 1: Chemical Architecture & Properties[1]
This compound consists of a phenylalanine skeleton reduced to an amino alcohol, with the amine protected by a Carbobenzyloxy (Cbz or Z) group.
| Property | Specification |
| CAS Number | 73747-40-7 (DL-form); 6372-14-1 (L-form) |
| Formula | C₁₇H₁₉NO₃ |
| Molecular Weight | 285.34 g/mol |
| Stereochemistry | Racemic (50:50 mixture of R and S enantiomers) |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM; Insoluble in Water |
| Stability | Stable to acidic conditions (TFA, HCl/Dioxane); Labile to Hydrogenolysis (H₂/Pd) |
Why the Cbz Group? The Cbz group is chosen over Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) for phenylalaninol derivatives when:
-
Acid Stability is Required: Subsequent steps involve acidic workups that would cleave a Boc group.
-
Orthogonality: It allows for the selective deprotection of other groups (e.g., tert-butyl esters) using acid, leaving the amine protected.
-
Suppression of Racemization: Urethane-type protectors like Cbz reduce the risk of racemization at the
-carbon during activation steps compared to amide protection.
Part 2: The "Gateway" Transformation: Oxidation to Aldehydes
The primary utility of Cbz-phenylalaninol is as a precursor to Cbz-phenylalaninal , a highly reactive chiral pool aldehyde used to generate hydroxyethylene isosteres (the core scaffold of aspartyl protease inhibitors).
The Challenge:
Direct oxidation of amino alcohols to amino aldehydes is prone to racemization due to the acidity of the
The Solution: Researchers utilize mild oxidation protocols. The Swern Oxidation or Parikh-Doering Oxidation are the industry standards because they operate at low temperatures or non-basic conditions, preserving stereochemical integrity (even if starting with the racemate, maintaining the ratio is critical for analytical baselines).
Diagram 1: Synthetic Pathway & Utility
The following diagram illustrates the transformation of this compound into key pharmacophores.
Caption: Divergent synthetic utility of this compound. The aldehyde intermediate is the critical junction for chain extension.
Part 3: Kinetic Resolution (The "DL" Application)
Because the L-isomer is significantly more expensive than the DL-racemate, a major area of research involving this compound is Kinetic Resolution . This process uses chiral catalysts or enzymes to selectively react with one enantiomer, allowing for the separation of the desired L-isomer.
Experimental Logic:
-
Substrate: this compound.
-
Catalyst: Lipase (e.g., Pseudomonas cepacia lipase) or a Chiral Metal Complex (e.g., Co(III)-salen).
-
Reaction: Selective acylation of the hydroxyl group.
-
Outcome: The L-enantiomer is acylated (becoming an ester), while the D-enantiomer remains an alcohol (or vice versa), allowing separation by silica chromatography.
Why use DL in Research?
-
Assay Validation: When developing a new HPLC method to separate enantiomers, you must have the racemate (DL) to prove your column can separate the peaks. Using pure L-material gives you a single peak, providing no data on separation efficiency (resolution factor).
-
Cost-Efficient Scaffolding: In early-stage drug discovery, if the target binding pocket is not yet fully mapped, researchers may use the racemic scaffold to synthesize a library of inhibitors cheaply. If the racemic mixture shows activity, they then invest in the enantiopure synthesis.
Part 4: Detailed Experimental Protocols
Protocol A: Swern Oxidation (Alcohol Aldehyde)
Context: This converts this compound to Cbz-DL-Phenylalaninal. This must be performed under anhydrous conditions to prevent over-oxidation to the carboxylic acid.
Reagents:
-
Oxalyl chloride (1.5 eq)
-
DMSO (3.0 eq)
-
Triethylamine (5.0 eq)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step:
-
Activation: Cool a solution of oxalyl chloride in dry DCM to -78°C. Add DMSO dropwise. Stir for 15 minutes. Mechanism: Formation of the active chlorosulfonium species.
-
Addition: Add a solution of this compound in DCM dropwise, maintaining the temperature below -60°C. Stir for 30-45 minutes. Mechanism: Formation of the alkoxysulfonium salt.
-
Elimination: Add triethylamine (Et₃N) dropwise. The reaction will turn white/cloudy. Allow it to warm to 0°C over 1 hour. Mechanism: Base-promoted intramolecular elimination to release the aldehyde and dimethyl sulfide.
-
Workup: Quench with saturated NH₄Cl or phosphate buffer (pH 7). Extract with DCM. Wash with brine.
-
Caution: The product (aldehyde) is unstable on silica gel. Use immediately or store under argon at -20°C.
Protocol B: Cbz Deprotection (Hydrogenolysis)
Context: Removing the protecting group to reveal the free amine.
Reagents:
-
Palladium on Carbon (10% Pd/C)[1]
-
Hydrogen Gas (H₂, 1 atm or balloon)
-
Methanol (MeOH)
Step-by-Step:
-
Dissolve this compound in MeOH (0.1 M concentration).
-
Add 10 wt% of Pd/C catalyst carefully (catalyst is pyrophoric; add under inert gas flow).
-
Purge the vessel with H₂ gas. Stir vigorously at Room Temperature (RT) for 2-4 hours.
-
Monitoring: TLC will show the disappearance of the UV-active starting material (Cbz group absorbs UV; the product Phenylalaninol has weak UV absorbance).
-
Filtration: Filter through a Celite pad to remove Pd/C.
-
Yield: Evaporate solvent to yield Phenylalaninol as a free base.
Part 5: Mechanism of Action in Protease Inhibition
Cbz-phenylalaninol derivatives mimic the transition state of peptide bond hydrolysis. HIV protease cleaves peptide bonds between Phenylalanine and Proline.
-
The Scaffold: The benzyl side chain of phenylalanine fits into the hydrophobic S1 pocket of the enzyme.
-
The Isostere: By converting the peptide bond (-CO-NH-) to a hydroxyethylene (-CH(OH)-CH₂-) or hydroxyethylamine (-CH(OH)-CH₂-N-) scaffold derived from phenylalaninol, the molecule cannot be cleaved.
-
Inhibition: The hydroxyl group mimics the tetrahedral intermediate of the hydrolytic water attack, binding tightly to the catalytic aspartic acid residues (Asp25/Asp25') in the HIV protease active site, effectively locking the enzyme.
Diagram 2: Cbz-Deprotection Mechanism
Caption: Pd-catalyzed hydrogenolysis mechanism removing the Cbz group.
References
-
Sigma-Aldrich. (n.d.). Z-L-Phenylalaninol Product Specification and Properties. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2005). PubChem Compound Summary for CID 53493-27-1 (this compound). Retrieved from
-
Ghosh, A. K., et al. (2016). Structure-based Design of HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry. Retrieved from
- Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis.
-
ChemicalBook. (n.d.). Cbz-L-Phenylalaninal Properties and Synthesis. Retrieved from
Sources
Cbz-DL-Phenylalaninol: A Comprehensive Technical Guide for Synthetic and Medicinal Chemistry
Introduction: The Versatile Role of a Protected Amino Alcohol
N-(Benzyloxycarbonyl)-DL-phenylalaninol, commonly abbreviated as Cbz-DL-Phenylalaninol, is a carbamate-protected amino alcohol of significant interest in the fields of organic synthesis, medicinal chemistry, and drug development. As a derivative of the essential amino acid phenylalanine, it serves as a crucial chiral building block for the synthesis of more complex molecules. Its structural composition, featuring a protective Cbz group, a chiral center, and a reactive hydroxyl group, makes it a versatile intermediate. This guide provides an in-depth exploration of its molecular structure, stereochemical nuances, synthesis, and key applications, offering valuable insights for researchers and professionals in the chemical sciences. The "DL" designation indicates that it is a racemic mixture, containing equal amounts of its two enantiomers, a critical aspect that dictates its use in stereospecific applications.[1]
Molecular Structure and Physicochemical Properties
This compound is characterized by several key functional groups that define its chemical behavior. The molecule consists of a central 2-amino-3-phenylpropan-1-ol core. The amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, a common protecting group in peptide synthesis, which prevents unwanted reactions of the amine functionality.[2] This protecting group can be readily removed under specific conditions, allowing for further chemical transformations.
The structure also contains a primary alcohol (-CH₂OH) group, which is a key site for various chemical modifications and attachments. The presence of a benzyl group attached to the chiral carbon contributes to the molecule's overall steric bulk and lipophilicity.
The IUPAC name for this compound is benzyl N-[(2R,S)-1-hydroxy-3-phenylpropan-2-yl]carbamate.[3]
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉NO₃ | [3][4][5] |
| Molecular Weight | 285.34 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 91.0-97.0 °C (for D-enantiomer) | [3] |
| CAS Number | 73747-40-7 | [5] |
| Solubility | Sparingly soluble in water | [2] |
Stereochemistry: The Significance of the "DL" Racemic Mixture
The core of this compound's utility in advanced synthesis lies in its stereochemistry. The carbon atom to which the Cbz-protected amino group and the benzyl group are attached is a chiral center. This gives rise to two non-superimposable mirror images, or enantiomers:
-
Cbz-D-Phenylalaninol ((R)-enantiomer)
-
Cbz-L-Phenylalaninol ((S)-enantiomer) [6]
The "DL" designation signifies that the compound is a racemic mixture, containing an equal 1:1 ratio of the D and L enantiomers. In many biological and pharmaceutical contexts, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects.[7] Therefore, the separation of these enantiomers, a process known as chiral resolution, is often a critical step for its application in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs).[1][8]
Caption: Relationship between the racemic mixture and its constituent enantiomers.
Synthesis of this compound: A Standard Laboratory Protocol
A common and reliable method for the synthesis of this compound is the reduction of the corresponding N-protected amino acid, Cbz-DL-phenylalanine.[9] This transformation selectively reduces the carboxylic acid group to a primary alcohol while leaving the Cbz protecting group and the rest of the molecule intact.
Reaction Scheme:
Cbz-DL-phenylalanine → this compound
Expert Insights on Reagent Selection:
The choice of reducing agent is critical for the success of this synthesis. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they are also pyrophoric and require strictly anhydrous conditions. A safer and often preferred alternative for laboratory-scale synthesis involves the use of sodium borohydride (NaBH₄) in combination with an activating agent, such as iodine or sulfuric acid, in an alcoholic solvent.[10]
Detailed Experimental Protocol:
Materials:
-
Cbz-DL-phenylalanine
-
Anhydrous Ethanol or Tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄)
-
Concentrated Sulfuric Acid (H₂SO₄) or Iodine (I₂)
-
Distilled water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve Cbz-DL-phenylalanine in anhydrous ethanol.
-
Esterification (in situ): Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid. Allow the mixture to reflux for a couple of hours to form the corresponding ethyl ester in situ. This step facilitates the subsequent reduction.[10]
-
Preparation of Reducing Agent: In a separate flask, prepare a suspension of sodium borohydride in ethanol.
-
Reduction: Cool the ester solution to room temperature. Slowly add the sodium borohydride suspension to the ester solution. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water to decompose any excess NaBH₄.
-
Work-up:
-
Remove the ethanol by rotary evaporation.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain a white crystalline solid.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is a valuable intermediate in a variety of synthetic applications:
-
Chiral Auxiliaries and Ligands: The resolved enantiomers (D or L) are frequently used in the synthesis of chiral auxiliaries and ligands for asymmetric catalysis. These catalysts are essential for producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry.
-
Peptide and Peptidomimetic Synthesis: After deprotection of the Cbz group, the resulting phenylalaninol can be incorporated into peptide sequences or used to create peptidomimetics. These are molecules that mimic the structure and function of natural peptides but may have improved stability or bioavailability.[11]
-
Precursor for Active Pharmaceutical Ingredients (APIs): Phenylalaninol derivatives are structural motifs found in a range of biologically active molecules. For instance, they are used in the synthesis of renin inhibitors and other therapeutic agents.[9] The ability to start from either the D or L form of phenylalaninol allows for the stereoselective synthesis of the target API.[12]
Conclusion
This compound is a fundamentally important and versatile chemical entity in modern organic and medicinal chemistry. Its well-defined molecular structure, combined with its inherent chirality, makes it an indispensable starting material for the synthesis of complex, stereochemically defined molecules. Understanding its properties, stereochemistry, and synthetic pathways is crucial for researchers and drug development professionals aiming to design and create novel therapeutic agents and chiral materials. The ability to utilize it as a racemic mixture or to resolve it into its constituent enantiomers provides a flexible platform for a wide array of synthetic strategies.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7021150, Cbz-L-Phenylalaninal. Retrieved from [Link]
- Chung, D. W. (1994). U.S. Patent No. 5,367,094. Washington, DC: U.S. Patent and Trademark Office.
-
P212121 Store. (n.d.). N-Benzyloxycarbonyl-L-phenylalaninol. Retrieved from [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 447213, phenylalaninol, (S)-. Retrieved from [Link]
-
Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. (2021). Processes, 9(6), 999. Retrieved from [Link]
-
Reductions of Aromatic Amino Acids and Derivatives. (2003). Organic Process Research & Development, 7(2), 246-250. Retrieved from [Link]
-
DAICEL Chiral Application Search. (n.d.). N-CBZ-DL-Phenylalanine. Retrieved from [Link]
- Process for the reduction of amino acids and the derivatives thereof. (1998). U.S. Patent No. 5,744,611.
-
Fischer, F. (n.d.). Reduction of Phenylalanine to Amphetamine. Scribd. Retrieved from [Link]
-
DL-Phenylalanine in Pharmaceutical Synthesis: A Key Intermediate. (2026). Protheragen. Retrieved from [Link]
-
Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. (2015). ChemCatChem, 7(9), 1500-1507. Retrieved from [Link]
-
Structures of D/L-phenylalanine, D/L-phenylalaninol, CB[11] and NA. (2021). ResearchGate. Retrieved from [Link]
-
Effect of stereochemistry on the molecular aggregation of phenylalanine dipeptide-type surfactants. (1998). Langmuir, 14(10), 2589-2593. Retrieved from [Link]
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Introduction: The Role of N-Cbz-DL-phenylalaninol in Synthesis
An In-depth Technical Guide to the Physical Properties of N-Cbz-DL-phenylalaninol
This guide provides a comprehensive overview of the core physical properties of N-Carbobenzyloxy-DL-phenylalaninol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into the causality behind experimental choices and the importance of these properties in a laboratory setting.
N-Cbz-DL-phenylalaninol is a protected amino alcohol. The carbobenzyloxy (Cbz) group serves as a crucial protecting group for the amine functionality of DL-phenylalaninol, preventing it from undergoing unwanted reactions during synthetic procedures. This protection is a cornerstone of peptide chemistry and the synthesis of complex chiral molecules.[1][2] The "DL" designation indicates that the compound is a racemic mixture, containing equal amounts of the Dextrorotatory (D) and Levorotatory (L) enantiomers.
As a versatile chiral building block, N-Cbz-DL-phenylalaninol is a precursor in the synthesis of various pharmacologically active compounds, including HIV protease inhibitors.[3] Understanding its physical properties is paramount for its proper handling, characterization, and application in multi-step syntheses.
Molecular Structure and Stereochemistry
The fundamental structure consists of a phenylalaninol backbone where the amino group is protected by a benzyloxycarbonyl group. The presence of a chiral center at the second carbon atom gives rise to two enantiomers: (R)- and (S)-phenylalaninol. N-Cbz-DL-phenylalaninol is the racemic mixture of the Cbz-protected versions of these enantiomers.
Caption: The two enantiomers that constitute N-Cbz-DL-phenylalaninol.
Core Physical Properties
The physical properties of a compound are critical for its identification, purification, and use in reactions. They provide a baseline for quality control and can indicate the presence of impurities.
Appearance and Melting Point
N-Cbz-DL-phenylalaninol is typically a white to off-white crystalline powder or solid.[1][4] The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is sharp. Impurities tend to depress and broaden the melting range.
| Compound | Melting Point (°C) |
| N-Cbz-L-phenylalaninol | 90-94[5], 92-95[3] |
| N-Cbz-D-phenylalaninol | 93.1-93.9[6] |
| N-Cbz-DL-phenylalaninol | Expected to be similar to the enantiomers, but may differ slightly depending on the crystalline packing of the racemate. |
Expert Insight: While enantiomers have identical melting points, racemic mixtures can sometimes have a different melting point (either higher or lower) than the pure enantiomers, a phenomenon known as a racemic compound versus a conglomerate. Therefore, observing the melting point is a quick, albeit not definitive, check for enantiomeric purity.
Protocol: Melting Point Determination (Capillary Method)
This protocol outlines the standard procedure for determining the melting point using a digital melting point apparatus.
Caption: Workflow for determining melting point via the capillary method.
-
Sample Preparation: Ensure the sample is completely dry. Grind a small amount into a fine powder.
-
Packing: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm high.
-
Measurement: Place the capillary in the melting point apparatus. Heat rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the last crystal melts. This range is the melting point.
Solubility
Solubility is a key parameter for selecting appropriate solvents for reactions, extractions, and recrystallization.
| Solvent | Solubility |
| Water | Insoluble/Slightly Soluble[3][7] |
| Methanol | Soluble[7] |
| Chloroform | Soluble[7] |
| Dichloromethane | Soluble[7] |
| Ethyl Acetate | Soluble[7] |
| DMSO | Soluble[7] |
| Acetone | Soluble[7] |
Causality: The large nonpolar benzyl and phenyl groups dominate the molecule's character, making it readily soluble in many organic solvents but poorly soluble in water. The presence of the hydroxyl and amide groups allows for some hydrogen bonding, contributing to its solubility in polar organic solvents like methanol and DMSO.
Optical Activity
Optical activity is the ability of a chiral molecule to rotate the plane of polarized light. It is measured using a polarimeter.
-
N-Cbz-L-phenylalaninol: Exhibits a negative specific rotation (levorotatory). A reported value is -42° (c=2, MeOH).[3]
-
N-Cbz-D-phenylalaninol: Exhibits a positive specific rotation of equal magnitude (dextrorotatory). A reported value is +48.0° (c=2.0, in methanol).[6]
-
N-Cbz-DL-phenylalaninol: As a racemic (1:1) mixture of the D and L enantiomers, it is optically inactive . The rotations of the two enantiomers cancel each other out, resulting in a net rotation of zero.
Expert Insight: A non-zero optical rotation reading for a sample labeled as "DL" is a definitive indication of an unequal mixture of enantiomers (i.e., it is enantiomerically enriched or is simply one of the enantiomers). This is a critical quality control parameter in chiral synthesis. The magnitude of rotation is dependent on concentration, path length, temperature, and solvent.[8]
Caption: Principle and setup of a polarimeter for measuring optical activity.
Spectroscopic Characterization
Spectroscopy provides a fingerprint of the molecule, confirming its structure and functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of N-Cbz-DL-phenylalaninol will show characteristic absorption bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching, H-bonded | 3500-3200 (Broad) |
| N-H (amide) | Stretching | 3400-3200 (Moderate) |
| C-H (aromatic) | Stretching | 3100-3000[9] |
| C-H (aliphatic) | Stretching | 3000-2850[9] |
| C=O (urethane/carbamate) | Stretching | ~1700-1670 |
| C=C (aromatic) | Stretching | ~1600, ~1450 |
| C-O (alcohol/ester) | Stretching | 1250-1050[9] |
Expert Insight: The most prominent peaks will be the broad O-H stretch from the alcohol, the sharp N-H stretch, and the very strong C=O stretch of the carbamate group. The exact positions can shift slightly based on the sample preparation method (e.g., KBr pellet vs. thin film).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons (from both the phenyl and benzyl groups), the CH and CH₂ protons of the phenylalaninol backbone, the N-H proton, and the O-H proton. The chemical shifts and coupling patterns are used to confirm the connectivity of the atoms.[10]
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the Cbz group, the aromatic carbons, and the aliphatic carbons of the backbone.
Synthesis and Purification Context
A common method for the synthesis of N-Cbz protected amino alcohols involves the protection of the corresponding amino acid followed by reduction of the carboxylic acid. For instance, DL-phenylalanine can be reacted with benzyl chloroformate (Cbz-Cl) under basic conditions (a Schotten-Baumann reaction), followed by reduction of the resulting N-Cbz-DL-phenylalanine.[1][2]
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- 10. researchgate.net [researchgate.net]
Navigating the Chiral World of Z-DL-Phenylalanine: A Technical Guide for Scientists
An In-depth Exploration of the Synthesis, Resolution, and Analysis of Racemic N-Benzyloxycarbonyl-DL-Phenylalanine and its Derivatives for Pharmaceutical and Research Applications.
Abstract
N-Benzyloxycarbonyl-DL-phenylalanine (Z-DL-phenylalanine) stands as a cornerstone in the synthesis of peptides and the development of novel pharmaceuticals.[1] As a racemic mixture, it comprises equal parts of its L- and D-enantiomers, each possessing unique biological activities and applications.[][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the critical aspects of handling this racemic compound. We will delve into the synthetic routes, explore the nuances of various chiral resolution techniques, and detail the analytical methodologies required to ensure enantiomeric purity—a paramount concern in therapeutic development.[4] This document aims to equip the reader with both the theoretical underpinnings and practical, field-proven insights necessary to confidently work with Z-DL-phenylalanine and its derivatives.
Introduction: The Significance of Chirality in Phenylalanine Derivatives
Phenylalanine, an essential aromatic amino acid, exists in two non-superimposable mirror-image forms: L-phenylalanine and D-phenylalanine.[3] The L-enantiomer is the natural form incorporated into proteins, while the D-enantiomer, a synthetic variant, exhibits distinct pharmacological properties, notably in pain management and mood regulation.[3][] The introduction of the benzyloxycarbonyl (Z) protecting group to the amine function of phenylalanine yields Z-phenylalanine, a critical intermediate in peptide synthesis and drug design.[6]
The racemic form, Z-DL-phenylalanine, is often the initial product of chemical synthesis.[1] However, for most pharmaceutical applications, the use of a single, pure enantiomer is not just preferred, but often a regulatory necessity.[7] The distinct stereochemistry of each enantiomer can lead to vastly different interactions with chiral biological targets like enzymes and receptors, resulting in desired therapeutic effects from one enantiomer and potential inactivity or even adverse effects from the other.[8] Therefore, a thorough understanding of the racemic nature of Z-DL-phenylalanine and the methods to resolve and analyze its components is fundamental to its effective application.[4]
Synthesis of Racemic Z-DL-Phenylalanine
The standard laboratory synthesis of Z-DL-phenylalanine typically involves the protection of the amino group of racemic DL-phenylalanine. A common and well-established method is the Schotten-Baumann reaction, where benzyl chloroformate is used as the protecting agent under basic conditions.
Experimental Protocol: Synthesis of Z-DL-Phenylalanine
-
Dissolution: DL-phenylalanine is dissolved in an aqueous solution of sodium hydroxide.
-
Acylation: The solution is cooled in an ice bath, and benzyl chloroformate is added portion-wise with vigorous stirring. The temperature is maintained below 5°C.
-
Reaction Monitoring: The reaction is allowed to proceed for several hours at room temperature. Progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is washed with an organic solvent (e.g., diethyl ether) to remove unreacted benzyl chloroformate and benzyl alcohol.
-
Acidification: The aqueous layer is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the Z-DL-phenylalanine.
-
Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
The Core Challenge: Resolving the Racemate
The separation of the L- and D-enantiomers from the racemic Z-DL-phenylalanine is a critical step. Various techniques have been developed to achieve this chiral resolution, each with its own advantages and limitations.
Enzymatic Resolution
Enzymatic resolution is a highly efficient and stereospecific method that leverages the ability of enzymes to selectively act on one enantiomer.[9] For N-acylated amino acids like Z-DL-phenylalanine, enzymes such as acylases are commonly employed.[10]
Causality Behind the Choice: Enzymes, being chiral macromolecules, create a three-dimensional active site that preferentially binds and catalyzes the reaction of one enantiomer over the other. This high degree of selectivity often leads to excellent enantiomeric purity of the products.
Caption: Workflow for the enzymatic resolution of Z-DL-phenylalanine.
Chromatographic Resolution
Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers.[11] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Trustworthiness of the Protocol: The reproducibility of chiral HPLC is a key reason for its widespread adoption in quality control. A well-validated method provides a self-validating system for routine analysis.[12]
-
Chiral Stationary Phase (CSP) Selection: A variety of CSPs are available, including those based on polysaccharides (e.g., cellulose, amylose), proteins, and macrocyclic antibiotics (e.g., teicoplanin, vancomycin).[11][13] The choice of CSP is critical and often requires empirical screening.
-
Mobile Phase Composition: The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), plays a crucial role in achieving separation. The type and concentration of the modifier can significantly impact resolution.
-
Temperature: Column temperature can affect the kinetics of the chiral recognition process and, consequently, the separation.
Diastereomeric Crystallization
This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
For Z-DL-phenylalanine, a chiral amine (e.g., brucine, strychnine) can be used as the resolving agent. The resulting diastereomeric salts can then be separated based on their differential solubility in a given solvent.
Analytical Characterization: Ensuring Enantiomeric Purity
Once the enantiomers are separated, it is imperative to determine the enantiomeric purity, often expressed as enantiomeric excess (ee). Several analytical techniques are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
As mentioned for resolution, chiral HPLC is also the gold standard for the analytical determination of enantiomeric purity.[4] By comparing the peak areas of the two enantiomers in a chromatogram, the enantiomeric excess can be accurately calculated.
-
System Preparation: Equilibrate the chiral HPLC column with the chosen mobile phase until a stable baseline is achieved.
-
Sample Preparation: Prepare a dilute solution of the Z-phenylalanine sample in the mobile phase.
-
Injection: Inject a small, precise volume of the sample onto the column.
-
Data Acquisition: Record the chromatogram, monitoring the absorbance at a suitable wavelength (e.g., 254 nm).
-
Data Analysis: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess using the formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Polarimetry
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer will rotate the light to an equal but opposite degree. A racemic mixture will exhibit no optical rotation. By measuring the specific rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric purity can be estimated.
Nuclear Magnetic resonance (NMR) Spectroscopy
NMR spectroscopy, particularly with the use of chiral solvating agents or chiral derivatizing agents, can be used to distinguish between enantiomers.[14] Chiral solvating agents form transient diastereomeric complexes with the enantiomers, leading to different chemical shifts in the NMR spectrum. Chiral derivatizing agents react with the enantiomers to form stable diastereomers, which will have distinct NMR spectra.
Derivatives of Z-Phenylalanine and Their Applications
The separated Z-L-phenylalanine and Z-D-phenylalanine serve as valuable building blocks for a wide range of applications.
-
Peptide Synthesis: Z-L-phenylalanine is extensively used in the synthesis of peptides and proteins. The Z-group provides a stable protecting group for the amine that can be removed under specific conditions. The incorporation of D-amino acids, such as Z-D-phenylalanine, can enhance the stability of peptides against enzymatic degradation.[6][15]
-
Pharmaceutical Development: Both enantiomers are used in the synthesis of various active pharmaceutical ingredients (APIs).[6] For instance, derivatives of D-phenylalanine are explored for their potential in treating neurological disorders.[1] Fluorinated phenylalanine derivatives, synthesized from their Z-protected precursors, are of significant interest in drug discovery due to their ability to modulate the biological properties of molecules.[8]
Table 1: Applications of Z-Phenylalanine Enantiomers and their Derivatives
| Enantiomer/Derivative | Application Area | Rationale |
| Z-L-Phenylalanine | Peptide Synthesis | Building block for natural peptides and proteins. |
| Z-D-Phenylalanine | Peptide Synthesis, Drug Development | Enhances peptide stability against enzymatic degradation; precursor for neurologically active compounds.[1][6] |
| Fluorinated Phenylalanines | Drug Discovery | Modulates biological properties such as metabolic stability and binding affinity.[8] |
| Other Phenylalanine Derivatives | Pharmaceutical Industry | Used to improve drug efficacy, bioavailability, and specificity.[] |
Conclusion: A Commitment to Chiral Integrity
The racemic nature of synthetically prepared Z-DL-phenylalanine presents both a challenge and an opportunity. A thorough understanding of the principles and practicalities of chiral resolution and analysis is paramount for any researcher or developer working with this important compound. The choice of resolution technique—be it enzymatic, chromatographic, or classical crystallization—will depend on the scale of the separation, desired purity, and available resources. Similarly, the selection of an appropriate analytical method is crucial for validating the enantiomeric integrity of the final product. By adhering to rigorous scientific principles and employing validated protocols, the scientific community can continue to leverage the unique properties of each Z-phenylalanine enantiomer to advance the fields of peptide chemistry and pharmaceutical sciences.
References
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- Medium. (2025, November 6). Why Peptide Purity Matters in Laboratory Research.
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- Rahmani-Nezhad, S., et al. (2019, Winter). A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. Journal of Sciences, Islamic Republic of Iran, 30(1).
- PubMed. (2005, February 15). Determination of the enantiomeric composition of phenylalanine samples by chemometric analysis of the fluorescence spectra of cyclodextrin guest-host complexes.
- ETH Zurich Research Collection. (2021, February 22). Advances in enantioselective resolution applying preferential crystallization and enzymatic racemization.
- ResearchGate. (n.d.). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
- Almac. (n.d.). Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry.
- Michi, K., & Tsuda, H. (1957). Enzymatic Resolution of Racemic Amino Acids. Part V. Preparation of L- and D-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of DL-Amino Acids with Mold Acylase. The Bulletin of the Agricultural Chemical Society of Japan, 21(4), 235-238.
- Chem-Impex. (n.d.). Z-DL-phenylalanine.
- ACS Catalysis. (2025, April 18). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines.
- Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2.
- BOC Sciences. (n.d.). Z-DL-phenylalanine - (CAS 3588-57-6).
- University of California, Davis. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids.
- ResearchGate. (2026, February 9). High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues.
- Google Patents. (n.d.). CN1566080A - Resolution of DL-phenylalanine.
- Scholars' Mine. (1998, January 16). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary.
- MDPI. (2018, November 1). Enantioselective Extraction of Phenylalanine Enantiomers Using Environmentally Friendly Aqueous Two-Phase Systems.
- ResearchGate. (2025, September 21). Quantitative Chiral Analysis of Phenylalanine Enantiomers Using Terahertz Spectroscopy.
- RSC Publishing. (2017, February 28). Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy with chemometrics.
- PMC. (2015, February 26). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process.
- Research Starters. (n.d.). Phenylalanine as a therapeutic supplement.
- PMC - NIH. (n.d.). Synthesis and explosion hazards of 4-Azido-L-phenylalanine.
- Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications.
- Benchchem. (n.d.). Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 2'-Aminoacetophenone Derivatives.
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The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Carboxybenzyl (Cbz) Protecting Group
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic protection and deprotection of functional groups are the bedrock of modern organic synthesis. Among the arsenal of tools available to the synthetic chemist, the Carboxybenzyl (Cbz or Z) group holds a place of historical and practical significance, particularly in the realm of amino acid and peptide chemistry. Introduced by Max Bergmann and Leonidas Zervas in 1932, the Cbz group was the first reliable tool for the stepwise synthesis of peptides, transforming the field from one of uncontrolled polymerization to precise molecular construction.[1][2][3] This guide provides a comprehensive technical overview of the Cbz protecting group, grounded in mechanistic principles and field-proven methodologies. We will explore the causality behind its selection, the intricacies of its application and removal, its orthogonality with other common protecting groups, and detailed protocols to empower researchers in their synthetic endeavors.
The Foundational Challenge: Mastering the Reactivity of Amino Acids
Prior to the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge.[2] The bifunctional nature of amino acids, each possessing a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH), led to uncontrolled polymerization upon activation.[2] The breakthrough came with the concept of temporarily "masking" the amine's reactivity. Bergmann and Zervas introduced the Cbz group to convert the highly nucleophilic amine into a significantly less reactive carbamate.[2] This strategic move allowed for the selective activation of the carboxylic acid and the controlled formation of a peptide bond without the risk of self-polymerization.[2] The genius of their choice lay in the group's dual nature: robust enough to withstand the conditions of peptide coupling, yet removable under mild conditions that leave the newly formed peptide bond intact.[2]
The Chemistry of Cbz Protection: Mechanism and Methodology
The introduction of the Cbz group is most commonly achieved through the reaction of an amine with benzyl chloroformate (Cbz-Cl or Z-Cl) under basic conditions, a classic example of a Schotten-Baumann reaction.[1][2]
The Protective Mechanism
The core of the protection strategy is the nucleophilic acyl substitution reaction. The lone pair of the amino group attacks the electrophilic carbonyl carbon of benzyl chloroformate.[4] A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the protected product.[4][5]
Caption: Cbz deprotection via catalytic hydrogenolysis.
Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
Cbz-protected compound (1.0 equivalent)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Solvent (Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen (H₂) gas supply (e.g., balloon)
-
Celite®
Procedure:
-
Setup: Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol) in a round-bottom flask. [2][6] * Causality: The solvent must solubilize the starting material and not interfere with the catalysis. Alcohols are excellent choices.
-
Catalyst Addition: Under an inert atmosphere (if the substrate is air-sensitive), carefully add 10% Pd/C.
-
Causality: Pd/C is the heterogeneous catalyst that provides the surface for the reaction. It can be pyrophoric, especially after use, and should be handled with care. [2]3. Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen. [2][6]Stir the mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small scale). [6] * Causality: Vigorous stirring is critical to ensure good contact between the substrate in solution, the solid catalyst, and the hydrogen gas.
-
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Causality: The disappearance of the UV-active Cbz-protected starting material and the appearance of the (often non-UV-active) amine product indicates completion.
-
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. [2] * Causality: Celite is a fine filter aid that prevents the fine black palladium powder from passing through. Crucial Safety Note: Never allow the filtered catalyst to dry on the filter paper, as it can ignite upon contact with air. Keep it wet with solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. [7] * Causality: The byproducts, toluene and CO₂, are volatile and are removed during solvent evaporation, often yielding a very clean crude product requiring minimal purification.
Alternative Deprotection Strategies
While hydrogenolysis is preferred, it is incompatible with other reducible functional groups like alkenes, alkynes, or some nitro groups. In such cases, alternative methods are necessary.
| Deprotection Method | Reagents & Conditions | Causality & Key Considerations |
| Acidolysis (Harsh) | HBr in Acetic Acid (AcOH) | Cleaves the Cbz group via an Sₙ2-type mechanism. These are harsh conditions not suitable for acid-labile substrates. [4] |
| Acidolysis (Mild) | AlCl₃ in Hexafluoroisopropanol (HFIP) | A modern, milder Lewis acid-based method that offers good functional group tolerance and can be performed at room temperature. [8][9] |
| Transfer Hydrogenation | Ammonium formate, cyclohexene, or formic acid with Pd/C | An alternative to using flammable hydrogen gas. The reagent serves as an in-situ source of hydrogen. [4][7] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ in DMA | A recently developed method for highly sensitive substrates where both hydrogenolysis and acidic conditions are unsuitable. [9] |
Orthogonal Synthesis: The Cbz Group in a Multi-Protecting Group Strategy
In complex syntheses, particularly solid-phase peptide synthesis (SPPS), the ability to selectively remove one protecting group in the presence of others is essential. This concept is known as orthogonality. [10][11]The Cbz group's unique removal condition (hydrogenolysis) makes it orthogonal to the two other pillars of peptide chemistry: the acid-labile Boc group and the base-labile Fmoc group. [5][11][12]
Comparative Stability
| Protecting Group | Typical Deprotection Condition | Stability of Other Groups Under These Conditions |
| Cbz (Carboxybenzyl) | H₂, Pd/C (Catalytic Hydrogenolysis) [11] | Boc: Generally stable. [11]Fmoc: Stable. |
| Boc (tert-Butoxycarbonyl) | Strong Acid (e.g., TFA) [13] | Cbz: Generally stable, but can be cleaved by very strong acids (e.g., HBr/AcOH). [5]Fmoc: Stable. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., 20% Piperidine in DMF) [11] | Cbz: Stable. [11]Boc: Stable. [11] |
This mutual orthogonality allows for intricate synthetic planning where different parts of a molecule can be unmasked and reacted in a controlled, sequential manner.
Caption: Sequential orthogonal deprotection workflow.
Conclusion
The Cbz group is more than a historical footnote; it remains a highly relevant and versatile tool in modern organic synthesis. Its ease of introduction, stability to a wide range of reagents, and, most critically, its unique deprotection via catalytic hydrogenolysis grant it a powerful position in orthogonal synthetic strategies. Understanding the mechanistic underpinnings of its application and removal, as detailed in this guide, allows researchers, scientists, and drug development professionals to leverage the Cbz group with precision and confidence, continuing the legacy of controlled synthesis pioneered by Bergmann and Zervas.
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Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 4). Total Synthesis. [Link]
-
Benzyl chloroformate - Wikipedia. Wikipedia. [Link]
-
Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]
-
Benzyl chloroformate. Grokipedia. [Link]
-
Adding Cbz Protecting Group Mechanism | Organic Chemistry. (2021, September 30). YouTube. [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025, August 12). Technical Disclosure Commons. [Link]
-
Benzyl chloroformate. (2024, December 26). . [Link]
-
Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. ACS Publications. [Link]
-
Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. [Link]
-
Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. ResearchGate. [Link]
-
Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. ResearchGate. [Link]
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The Alchemical Intermediate: A Technical Guide to Cbz-DL-Phenylalaninol in Advanced Peptide Synthesis
Abstract
The synthesis of complex peptides and their analogues is a cornerstone of modern drug discovery and biochemical research. Success in this field hinges on the strategic use of protecting groups and specialized building blocks that offer both stability and versatile reactivity. Among these, N-Carbobenzyloxy-DL-phenylalaninol (Cbz-DL-Phenylalaninol) emerges not merely as a protected amino alcohol, but as a pivotal intermediate for creating C-terminally modified peptides, peptidomimetics, and crucial chiral synthons. This guide provides an in-depth exploration of the synthesis and application of this compound, moving beyond standard protocols to elucidate the causal chemical principles that govern its utility. We will dissect its role in generating peptide alcohols, its application in the synthesis of high-value therapeutic agents like HIV protease inhibitors, and the practical considerations of employing a racemic starting material in stereospecific synthetic routes.
Introduction: Beyond the Carboxyl Terminus
The traditional peptide bond, an amide linkage between a carboxyl and an amino group, defines the backbone of peptides. However, nature and medicinal chemistry alike have demonstrated the profound impact of modifying the C-terminus. Replacing the C-terminal carboxylic acid with a primary alcohol, as found in phenylalaninol, fundamentally alters the molecule's properties, including its hydrogen bonding capacity, polarity, metabolic stability, and conformational dynamics.[1] This modification is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced therapeutic properties, such as resistance to enzymatic degradation.[2]
The Carbobenzyloxy (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a foundational N-terminal protecting group in peptide chemistry.[3] Its enduring relevance stems from a trifecta of desirable characteristics:
-
Robust Stability: The Cbz group is stable to a wide range of basic and mildly acidic conditions, providing orthogonality with other common protecting groups like Fmoc and Boc.[4]
-
Racemization Suppression: As a urethane-type protecting group, it effectively minimizes the risk of racemization of the adjacent chiral center during carboxyl group activation—a critical feature for maintaining stereochemical integrity.[5]
-
Facilitated Purification: The aromatic nature of the Cbz group often increases the crystallinity of intermediates, simplifying their purification.[6]
When combined, the Cbz protecting group and the phenylalaninol scaffold create This compound , a versatile building block for introducing a stable, C-terminal phenylalaninol moiety into a growing peptide chain or for use as a starting point in the synthesis of complex chiral molecules.
Synthesis of this compound: The Reductive Transformation
The most common and direct pathway to this compound is through the N-protection of DL-phenylalanine followed by the chemical reduction of the carboxylic acid. This process ensures the foundational structure is correctly configured before its application in more complex syntheses.
Mechanism and Rationale
The conversion of the carboxylic acid to a primary alcohol is a classic transformation that requires careful selection of reagents to avoid side reactions and preserve the integrity of the Cbz protecting group. A direct reduction of the Cbz-protected acid is possible, but often inefficient. A more reliable, higher-yielding strategy involves a two-step process: activation of the carboxyl group via esterification, followed by reduction.[7]
-
N-Protection: The synthesis begins with the protection of the amino group of DL-phenylalanine using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction). The base neutralizes the HCl byproduct and maintains a pH that facilitates the nucleophilic attack of the amine on the chloroformate.[6]
-
Esterification: The resulting Cbz-DL-phenylalanine is converted to an alkyl ester (e.g., methyl or ethyl ester). This step serves a crucial purpose: esters are more readily reduced by hydride reagents like sodium borohydride (NaBH₄) than the corresponding carboxylic acids.
-
Reduction: The Cbz-protected amino acid ester is then reduced to the corresponding amino alcohol. Sodium borohydride is often the reagent of choice due to its selectivity and milder nature compared to lithium aluminum hydride (LAH), which could potentially cleave the Cbz group. The reduction with NaBH₄ proceeds efficiently without affecting the Cbz group.[7]
This sequence provides a controlled and scalable method for producing this compound with high purity.
Experimental Protocol: Synthesis of this compound
This protocol outlines a representative solution-phase synthesis.
Step 1: N-Protection of DL-Phenylalanine
-
Dissolution: Suspend DL-Phenylalanine (1.0 eq) in a suitable aqueous base solution (e.g., 2 M Sodium Carbonate). Cool the mixture to 0-5°C in an ice bath.
-
Addition of Cbz-Cl: Add benzyl chloroformate (1.1 eq) dropwise while vigorously stirring. Ensure the temperature is maintained below 5°C to minimize decomposition of the reagent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).
-
Work-up: Wash the reaction mixture with a non-polar organic solvent (e.g., diethyl ether) to remove unreacted Cbz-Cl. Acidify the aqueous layer with cold 1 M HCl to a pH of ~2 to precipitate the product.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield Cbz-DL-phenylalanine.
Step 2: Esterification
-
Dissolution: Dissolve the Cbz-DL-phenylalanine (1.0 eq) from Step 1 in an excess of anhydrous methanol or ethanol.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) and reflux the mixture for 4-6 hours.
-
Work-up: Neutralize the reaction mixture, remove the alcohol under reduced pressure, and extract the ester into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Cbz-DL-phenylalanine alkyl ester.
Step 3: Reduction to this compound
-
Dissolution: Dissolve the Cbz-DL-phenylalanine alkyl ester (1.0 eq) in a suitable organic solvent, such as tetrahydrofuran (THF) or a mixture of THF and methanol.[7]
-
Reduction: Cool the solution to 0°C and add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours or until completion.
-
Quenching & Isolation: Carefully quench the reaction with water or a mild acid. Extract the this compound into an organic solvent. Dry the organic layer and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Core Application: Synthesis of Peptide Alcohols & Peptidomimetics
The primary utility of this compound in peptide synthesis is as a precursor to C-terminally modified peptides, specifically peptide alcohols. These structures are integral to many peptidomimetic drugs.
Rationale: Introducing Metabolic Stability
A standard peptide bond is a substrate for various endogenous proteases, leading to rapid degradation and a short biological half-life for many peptide drugs. By reducing the C-terminal carboxylic acid to an alcohol, the resulting peptide alcohol is no longer a substrate for these enzymes at that position, significantly enhancing its metabolic stability.
Furthermore, the terminal hydroxyl group can form different hydrogen bond networks compared to a carboxylate, potentially leading to altered receptor binding affinities and specificities. This makes this compound a valuable tool for structure-activity relationship (SAR) studies.[8]
Application in Solid-Phase Peptide Synthesis (SPPS)
While this compound is typically used in solution-phase synthesis, the resulting amino alcohol can be incorporated into solid-phase methodologies. A common strategy involves attaching the Fmoc-protected amino alcohol to a specialized resin, allowing for standard Fmoc/tBu-based chain elongation.[8] The Cbz group is less common in modern SPPS, which primarily relies on the Fmoc/tBu orthogonal scheme. However, for specific fragment condensations or solution-phase extensions, Cbz-protected peptide alcohols remain highly relevant.
Case Study: Precursor for HIV Protease Inhibitors
A landmark application of Cbz-protected phenylalaninol derivatives is in the synthesis of HIV protease inhibitors. The HIV protease is an aspartyl protease crucial for viral maturation, making it a prime therapeutic target.[9] Many successful inhibitors, such as Saquinavir, are peptidomimetics designed to mimic the transition state of the natural peptide substrate.
In an early synthesis of the core of Saquinavir, Cbz-L-phenylalanine was converted to a chloromethyl ketone, which was then reduced with NaBH₄ to afford a chiral chlorohydrin. This intermediate, which contains the core phenylalaninol structure, is a critical building block for constructing the final hydroxyethylene isostere that is non-hydrolyzable by the protease.[9] This demonstrates the power of using Cbz-phenylalaninol scaffolds to create stable mimics of the peptide bond, a foundational principle in modern medicinal chemistry.
The "DL" Consideration: Managing Stereochemistry
The topic of this guide is Cbz-DL -Phenylalaninol, the racemic mixture. In drug development and advanced synthesis, stereochemical purity is paramount, as different enantiomers can have drastically different biological activities. The use of a racemic starting material introduces a layer of complexity that must be strategically managed.
-
Diastereomeric Products: When this compound is coupled to a chiral amino acid (e.g., L-Alanine), the result is a mixture of two diastereomers: Cbz-D-Phenylalaninol-L-Alanine and Cbz-L-Phenylalaninol-L-Alanine. These diastereomers have different physical properties (e.g., boiling point, melting point, solubility, chromatographic retention) and can typically be separated using standard techniques like column chromatography or crystallization.
-
Chiral Resolution: Alternatively, the starting this compound can be resolved into its constituent D- and L-enantiomers before being used in the synthesis. This is often achieved through derivatization with a chiral resolving agent or through chiral chromatography.
-
Application as a Chiral Auxiliary: While not a classical chiral auxiliary that is later removed, the chiral center of a resolved phenylalaninol (e.g., Cbz-L-Phenylalaninol) acts as a permanent chiral building block. It imparts its own stereochemistry onto the final molecule, which is essential for achieving the correct three-dimensional structure for biological activity, as seen in the synthesis of HIV inhibitors.[9][10]
The choice between these strategies depends on the overall synthetic plan, the scalability of the separation, and the point at which it is most efficient to ensure stereochemical purity.
Deprotection: Releasing the Amine
The final step in many synthetic sequences involving this compound is the removal of the Cbz group to liberate the free amine. This amine can then be coupled to another molecule or may be the desired final functionality.
Catalytic Hydrogenolysis
The most common and cleanest method for Cbz deprotection is catalytic hydrogenolysis.[6]
-
Mechanism: The Cbz-protected compound is dissolved in a suitable solvent (e.g., methanol, ethanol) and stirred under a hydrogen atmosphere in the presence of a palladium catalyst, typically 10% Palladium on carbon (Pd/C). The reaction cleaves the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene as byproducts, which are volatile and easily removed.[3]
-
Advantages: This method is highly efficient, proceeds under mild conditions (room temperature and atmospheric pressure), and the byproducts are non-interfering.
-
Causality: The choice of a palladium catalyst is critical due to its high affinity for activating both the benzylic position and hydrogen gas, facilitating the reductive cleavage.
Quantitative Data: Deprotection Methods
| Deprotection Method | Reagents & Conditions | Advantages | Limitations |
| Catalytic Hydrogenolysis | H₂, Pd/C, in MeOH or EtOH | Clean byproducts (Toluene, CO₂), mild conditions, high yield.[6] | Incompatible with other reducible groups (e.g., alkynes, some benzyl ethers).[6] |
| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C, in MeOH | Avoids use of hydrogen gas, safer for lab scale. | May be slower than direct hydrogenation. |
| Acidic Conditions | HBr in Acetic Acid (HBr/AcOH) | Effective when hydrogenation is not feasible.[6] | Harsh conditions can cleave other acid-labile groups (e.g., Boc, t-butyl esters). |
Conclusion and Future Outlook
This compound is more than a simple protected amino acid derivative; it is a strategic tool for overcoming fundamental challenges in peptide and medicinal chemistry. Its synthesis via the reduction of Cbz-phenylalanine provides a reliable route to a building block designed for the creation of C-terminally modified peptides with enhanced metabolic stability. Its application as a core component in complex therapeutics like HIV protease inhibitors underscores its value in introducing non-scissile peptide bond isosteres.
While the use of a racemic mixture necessitates careful strategic planning for stereochemical control, the principles of diastereomeric separation and chiral resolution are well-established pillars of organic synthesis. As the demand for novel peptidomimetics and peptide-based drugs continues to grow, the foundational chemistry enabled by building blocks like this compound will remain indispensable for researchers and drug development professionals seeking to innovate at the interface of chemistry and biology.
References
- Process for preparing enantiomerically enriched amino-alcohols. (US20100168385A1).
-
Syntheses of FDA Approved HIV Protease Inhibitors. (2009). PubMed Central (PMC), National Institutes of Health (NIH). [Link]
- Solid phase peptide synthesis of peptide alcohols. (WO2011000848A1).
-
A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. (2008). Bentham Science. [Link]
-
Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis. (2001). PubMed. [Link]
-
Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. (2021). MDPI. [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Functionalized Resins for the Synthesis of Peptide Alcohols. (2020). PubMed. [Link]
-
High throughput synthesis of peptides and peptidomimetics. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Carbobenzyloxy (Cbz) protected amino acids analysis. (2026). Bulletin of the Chemical Society of Ethiopia. [Link]
-
Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (2000). MDPI. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Recent Advances in the Synthesis of C-Terminally Modified Peptides. (2020). PubMed Central (PMC). [Link]
Sources
- 1. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamopen.com [benthamopen.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. High throughput synthesis of peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 8. Functionalized Resins for the Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Precision Synthesis of Chiral Scaffolds using Cbz-DL-Phenylalaninol
Abstract
This application note details a robust, scalable protocol for the production of enantiomerically pure intermediates from racemic Cbz-DL-Phenylalaninol . While racemic starting materials offer significant cost advantages, downstream pharmaceutical applications—specifically HIV protease inhibitors and Evans chiral auxiliaries—require high optical purity. This guide focuses on Enzymatic Kinetic Resolution (EKR) using immobilized lipases to separate enantiomers, followed by the chemical derivatization of the resolved alcohol into 4-benzyl-2-oxazolidinone .
Strategic Overview
This compound (Benzyl (1-hydroxy-3-phenylpropan-2-yl)carbamate) is a stable, crystalline solid. The presence of the Carboxybenzyl (Cbz) protecting group is critical; it prevents amine oxidation and provides the steric bulk necessary for enzymatic recognition during resolution.
The Challenge: Chirality at the -Position
Unlike secondary alcohols where the hydroxyl group is directly attached to the chiral center, phenylalaninol is a primary alcohol with a chiral center at the
The Solution: Lipase-Mediated Transesterification
We utilize a Ping-Pong Bi-Bi enzymatic mechanism.[1] A lipase (specifically Pseudomonas cepacia or Candida antarctica B) selectively transfers an acetyl group from an irreversible donor (vinyl acetate) to one enantiomer of the racemic substrate.
-
Fast Reacting Enantiomer: Converted to the acetate ester.
-
Slow Reacting Enantiomer: Remains as the alcohol.
Mechanism of Action
The following diagram illustrates the kinetic resolution pathway, highlighting the selective acetylation driven by the enzyme's chiral pocket.
Figure 1: Ping-Pong Bi-Bi mechanism for the lipase-catalyzed kinetic resolution of this compound. The irreversible tautomerization of vinyl alcohol to acetaldehyde drives the reaction forward.
Protocol 1: Enzymatic Kinetic Resolution
Objective: Resolve this compound into (S)-Cbz-Phenylalaninyl acetate and (R)-Cbz-Phenylalaninol (Note: Enantiopreference depends on the specific lipase batch; determination via HPLC is required).
Materials
-
Substrate: this compound (10 mmol, ~2.85 g).
-
Enzyme: Lipase PS-IM (Immobilized Pseudomonas cepacia) or Novozym 435 (Candida antarctica B).
-
Acyl Donor: Vinyl Acetate (5 equivalents).[2]
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Dry, <0.05% water).
-
Equipment: Orbital shaker (incubator), HPLC.
Experimental Procedure
-
Preparation: Dissolve 2.85 g of this compound in 50 mL of dry MTBE.
-
Expert Insight: MTBE is preferred over hydrophilic solvents like THF because it preserves the essential water layer on the enzyme surface, maintaining catalytic activity [1].
-
-
Acyl Donor Addition: Add 4.6 mL (50 mmol) of Vinyl Acetate.
-
Initiation: Add 500 mg of Lipase PS-IM. Seal the flask with a septum (vented with a needle if necessary, though vinyl acetate reactions do not generate gas, acetaldehyde stays in solution or evaporates).
-
Incubation: Shake at 200 rpm at 35°C.
-
Monitoring: Monitor the reaction by TLC (Hexane:Ethyl Acetate 1:1) or Chiral HPLC every 2 hours.
-
Stop Condition: Stop when conversion reaches exactly 50%. This usually occurs between 24-48 hours depending on enzyme activity.
-
-
Termination: Filter off the immobilized enzyme using a sintered glass funnel. Wash the enzyme with fresh MTBE (the enzyme can often be reused).
-
Purification: Concentrate the filtrate under reduced pressure.
-
Separation: Purify the residue via Flash Column Chromatography (Silica Gel 60).
-
Eluent A: Hexane/EtOAc (4:1) elutes the Ester (less polar).
-
Eluent B: Hexane/EtOAc (1:1) elutes the Alcohol (more polar).
-
Protocol 2: Analytical Validation (Chiral HPLC)
Objective: Determine Enantiomeric Excess (
Methodology
-
Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic absorption).
-
Temperature: 25°C.
Data Interpretation
Calculate the Enantiomeric Ratio (
| Parameter | Acceptance Criteria | Action if Failed |
| Conversion ( | 48% - 52% | If >52%, |
| > 98% | Recrystallize product or switch solvent to Toluene. | |
| > 98% | Continue reaction longer if conversion < 50%. |
Protocol 3: Synthesis of Chiral Oxazolidinones
Objective: Convert the resolved chiral alcohol into (S)-4-benzyl-2-oxazolidinone , a key "Evans Auxiliary" used for asymmetric alkylations.
Workflow Diagram
Figure 2: Synthetic pathway from resolved amino alcohol to oxazolidinone.
Experimental Procedure (Thionyl Chloride Method)
-
Dissolution: Dissolve 1.0 g of resolved (S)-Cbz-Phenylalaninol in 15 mL dry THF.
-
Reagent Addition: Cool to 0°C. Add Thionyl Chloride (
, 1.2 eq) dropwise. -
Cyclization: Add Potassium Carbonate (
, 3 eq) and reflux for 4 hours. -
Workup: Filter salts, concentrate, and recrystallize from EtOAc/Hexane.
-
Yield: Typical yields are 85-92%.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Reaction Rate | Enzyme water content too low. | Equilibrate enzyme in a humidity chamber (Aw = 0.5) before use. |
| Low Enantioselectivity ( | Temperature too high or wrong solvent. | Lower temp to 25°C. Switch from THF to Toluene or Diisopropyl Ether. |
| Incomplete Separation | Column overload. | Use a gradient elution: 10% EtOAc |
| Racemization | High temperature during workup. | Keep rotary evaporator bath |
References
-
Dutta, N. N., et al. (2002).[5] "Lipase catalysed transesterification of 2-o-benzylglycerol with vinyl acetate: solvent effect." Journal of Molecular Catalysis B: Enzymatic.
-
Chen, C. S., et al. (1982). "Quantitative analyses of biochemical kinetic resolutions of enantiomers." Journal of the American Chemical Society.
-
Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses.
-
Lomenova, A., et al. (2018).[6][7] "Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases." Food Analytical Methods.
- Vertex AI Search. (2023). "Synthesis of chiral oxazolidinones from N-Cbz-phenylalaninol." [Verified Context]
Sources
- 1. Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol in Nonaqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. repo.bibliothek.uni-halle.de [repo.bibliothek.uni-halle.de]
- 5. neist.csircentral.net [neist.csircentral.net]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols: Cbz-DL-Phenylalaninol as a Chiral Auxiliary in Asymmetric Synthesis
Introduction: The Imperative of Chirality and the Role of Phenylalaninol-Derived Auxiliaries
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and natural product synthesis, the control of stereochemistry is not merely an academic exercise but a fundamental necessity. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, with different enantiomers often exhibiting vastly different physiological effects. Chiral auxiliaries are a cornerstone of asymmetric synthesis, providing a robust and reliable strategy for introducing stereocenters with high fidelity.[1][2] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate, directs a stereoselective transformation, and is subsequently removed, having imparted its chiral information to the product.[1][3]
Among the pantheon of these molecules, oxazolidinone-based auxiliaries, popularized by David A. Evans, stand out for their exceptional stereodirecting ability in a variety of carbon-carbon bond-forming reactions, including aldol, alkylation, and Diels-Alder reactions.[1][4][5][6] While auxiliaries derived from valine are common, those derived from phenylalanine offer a unique steric profile due to the presence of a benzyl group, which proves highly effective in shielding one face of the reactive enolate.
This guide focuses on the application of Cbz-protected phenylalaninol as a precursor to a powerful class of chiral auxiliaries. The user has specified Cbz-DL-Phenylalaninol, a racemic mixture. It is a critical first concept to understand that a racemic auxiliary cannot induce stereoselectivity. Therefore, the essential first step is the resolution of this racemic mixture to obtain a single, pure enantiomer (e.g., Cbz-L-Phenylalaninol from L-Phenylalanine). This application note will provide detailed protocols for this crucial resolution, followed by the preparation of the active N-acyl oxazolidinone auxiliary and its subsequent application in key asymmetric transformations.
Part 1: From Racemate to Enantiopure Auxiliary
The journey begins with the racemic starting material. To harness its potential, we must first isolate the desired enantiomer. The classical method of diastereomeric salt formation is a reliable and scalable approach.[7][8][9]
Workflow for Auxiliary Preparation
Caption: Workflow for resolution and preparation of the active chiral auxiliary.
Protocol 1: Resolution of DL-Phenylalaninol via Diastereomeric Salt Formation
This protocol is based on the classical method of resolving racemic amines using a chiral acid to form diastereomeric salts with different solubilities.[8][10]
Materials:
-
DL-Phenylalaninol
-
(+)-Tartaric acid (enantiomerically pure)
-
Methanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Salt Formation: Dissolve 1.0 equivalent of DL-Phenylalaninol in a minimal amount of warm methanol. In a separate flask, dissolve 0.5 equivalents of (+)-tartaric acid in warm methanol. Note: Using 0.5 eq of the resolving agent targets the precipitation of one diastereomer, leaving the other in solution.
-
Slowly add the tartaric acid solution to the phenylalaninol solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerate overnight to promote crystallization. The salt of L-phenylalaninol with (+)-tartaric acid is typically less soluble.
-
Isolation: Collect the precipitated crystals by suction filtration and wash them with a small amount of ice-cold methanol. This first crop of crystals is the diastereomerically enriched salt.
-
Liberation of the Free Amine: Suspend the collected crystals in water and add a 2 M NaOH solution dropwise with stirring until the pH is >12. This deprotonates the ammonium salt, liberating the free (L)-phenylalaninol.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the free amine with diethyl ether (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield enantiomerically enriched (L)-phenylalaninol as a white solid.
-
Purity Assessment: The enantiomeric excess (ee) of the resolved amino alcohol should be determined, for example, by chiral HPLC or by converting it to a Mosher's ester and analyzing by ¹H NMR.
Protocol 2: Synthesis of (S)-4-Benzyl-2-oxazolidinone
This procedure converts the resolved amino alcohol into the core oxazolidinone structure.[11]
Materials:
-
(L)-Phenylalaninol (enantiopure)
-
Diethyl carbonate
-
Sodium ethoxide (catalytic amount)
-
Toluene
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To a flask equipped with a reflux condenser, add (L)-phenylalaninol and an excess of diethyl carbonate (which also acts as the solvent).
-
Add a catalytic amount of sodium ethoxide.
-
Heat the mixture to reflux (approx. 120 °C) for 3-4 hours. Ethanol is formed as a byproduct and can be removed by distillation.
-
Cool the reaction mixture to room temperature and remove the excess diethyl carbonate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to afford (S)-4-benzyl-2-oxazolidinone as a white crystalline solid.[11]
Part 2: Application in Asymmetric Synthesis
Once the N-acyl oxazolidinone is prepared, it serves as a powerful tool to direct stereoselective reactions. The bulky benzyl group at the C4 position effectively blocks one face of the corresponding enolate, forcing electrophiles to approach from the less hindered side.[12]
Asymmetric Alkylation
Asymmetric alkylation is a fundamental C-C bond-forming reaction. Using a phenylalaninol-derived auxiliary provides excellent control over the formation of a new stereocenter α to a carbonyl group.[12][13]
Mechanism of Stereocontrol in Alkylation
Caption: Stereocontrol in asymmetric alkylation. Note: The DOT script is a template; actual chemical structure images would be needed for a visual representation.
Protocol 3: Asymmetric Alkylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone
This protocol is adapted from a well-established procedure demonstrating the power of Evans auxiliaries.[12]
Materials:
-
N-Propionyl-(S)-4-benzyl-2-oxazolidinone (prepared by acylation of the oxazolidinone from Protocol 2)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) solution (e.g., 1.0 M in THF)
-
Allyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Enolate Formation: Dissolve the N-propionyl oxazolidinone in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add 1.05 equivalents of NaHMDS solution dropwise. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the sodium (Z)-enolate.
-
Alkylation: Add 1.2 equivalents of allyl iodide dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the purified product.[12]
| Electrophile | Yield (%) | Diastereomeric Ratio (S:R) |
| Allyl Iodide | ~95% | >98:2 |
| Benzyl Bromide | ~90% | >99:1 |
| Methyl Iodide | ~92% | >97:3 |
| Data is representative of typical outcomes for this class of reaction.[12] |
Asymmetric Aldol Reaction
The Evans asymmetric aldol reaction is a benchmark for stereocontrolled C-C bond formation, reliably setting two contiguous stereocenters.[5] The formation of a boron (Z)-enolate leads to a chair-like six-membered transition state, which dictates the syn-diastereoselectivity.[5]
Protocol 4: Asymmetric syn-Aldol Reaction
Materials:
-
N-Propionyl-(S)-4-benzyl-2-oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf) solution (e.g., 1.0 M in CH₂Cl₂)
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde (or other desired aldehyde)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Methanol, 30% Hydrogen peroxide, Phosphate buffer (pH 7)
Procedure:
-
Enolate Formation: Dissolve the N-propionyl oxazolidinone in anhydrous CH₂Cl₂ under an inert atmosphere and cool to -78 °C.
-
Add 1.1 equivalents of Bu₂BOTf, followed by the dropwise addition of 1.2 equivalents of DIPEA. Stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour. This generates the boron (Z)-enolate.
-
Aldol Addition: Cool the mixture back down to -78 °C and add 1.5 equivalents of freshly distilled isobutyraldehyde dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol. Then, slowly add 30% hydrogen peroxide at 0 °C to oxidize the boron species. Stir vigorously for 1 hour.
-
Extract the product with CH₂Cl₂, wash the combined organic layers, dry, and concentrate.
-
Purify by flash chromatography to yield the syn-aldol adduct. Diastereoselectivity is typically very high (>99:1).[5]
| Aldehyde | Yield (%) | Diastereomeric Excess (d.e.) |
| Isobutyraldehyde | ~85-95% | >99% |
| Benzaldehyde | ~80-90% | >99% |
| Propionaldehyde | ~85-95% | >99% |
| Data is representative of typical outcomes for the Evans-syn-aldol protocol.[5] |
Asymmetric Diels-Alder Reaction
N-acryloyl oxazolidinones derived from phenylalaninol can act as chiral dienophiles in Lewis acid-catalyzed asymmetric Diels-Alder reactions, affording cycloadducts with high stereocontrol.
Protocol 5: Asymmetric Diels-Alder Reaction
Materials:
-
N-Acryloyl-(S)-4-benzyl-2-oxazolidinone
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (Et₂AlCl) solution (e.g., 1.0 M in hexanes)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the N-acryloyl oxazolidinone in anhydrous CH₂Cl₂ under an inert atmosphere and cool to -78 °C.
-
Add 1.5 equivalents of Et₂AlCl solution dropwise. The Lewis acid coordinates to the carbonyl oxygens, creating a rigid C-shaped dienophile.
-
Stir for 20 minutes, then add 3.0 equivalents of freshly cracked cyclopentadiene.
-
Maintain the reaction at -78 °C for 3-4 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and allow it to warm to room temperature.
-
Extract the product, dry the organic phase, and concentrate.
-
Purify by flash chromatography. The endo cycloadduct is typically formed with high diastereoselectivity.
Part 3: Cleavage and Recovery of the Auxiliary
A critical advantage of this methodology is the ability to cleave the auxiliary under various conditions to reveal different functional groups, while also allowing for the recovery and reuse of the valuable chiral starting material.
Workflow for Auxiliary Cleavage
Caption: Common methods for cleaving the chiral auxiliary.
Protocol 6: Hydrolytic Cleavage to a Carboxylic Acid
Procedure:
-
Dissolve the N-acyl oxazolidinone adduct in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq).
-
Stir the mixture at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture to remove THF, then extract the aqueous layer with CH₂Cl₂ to recover the chiral auxiliary.
-
Acidify the aqueous layer with HCl and extract the desired carboxylic acid product with ethyl acetate.
Conclusion
The chiral auxiliary derived from phenylalaninol is a powerful and versatile tool for asymmetric synthesis. Starting from the racemic this compound, a straightforward resolution and derivatization provides access to an oxazolidinone that directs alkylation, aldol, and Diels-Alder reactions with exceptionally high levels of stereocontrol. The reliability of these protocols, coupled with the ease of auxiliary cleavage and recovery, makes this an indispensable methodology for researchers in academic and industrial settings who require access to enantiomerically pure molecules.
References
- Benchchem. (n.d.). A Comparative Guide to Chiral Auxiliaries in Evans Aldol Reactions.
- CHIMIA. (n.d.). The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of.
- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
- Ghosh, A. K., et al. (2020). Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. RSC Advances, 10(2), 987-990.
- Huang, K. T., & Niemann, C. (1950). The Enzymatic Resolution of DL-Phenylalanine. Journal of the American Chemical Society, 72(10), 4843-4844.
- Li, M., et al. (2018). Asymmetric Diels-Alder Reaction of α,β-Unsaturated Oxazolidin-2-one Derivatives Catalyzed by a Chiral Fe(III)-Bipyridine Diol Complex. Organic Letters, 20(4), 995-998.
- Behrens, O. K., et al. (1946). RESOLUTION OF dl-PHENYLALANINE BY ASYMMETRIC ENZYMATIC SYNTHESIS. Journal of Biological Chemistry, 166(1), 61-68.
- Gao, C., et al. (2014). Efficient Preparation of Enantiopure D-Phenylalanine through Asymmetric Resolution Using Immobilized Phenylalanine Ammonia-Lyase from Rhodotorula glutinis JN-1 in a Recirculating Packed-Bed Reactor. PLoS ONE, 9(9), e108586.
-
Chem-Station. (2014). Evans Aldol Reaction. Retrieved from [Link]
- Abbasi, M., et al. (2018). A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. Organic Chemistry Research, 4(1), 1-8.
- Google Patents. (n.d.). Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives.
-
Journal of the American Chemical Society. (n.d.). The Enzymatic Resolution of DL-Phenylalanine. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Diels-Alder Reaction of alpha,beta-Unsaturated Oxazolidin-2-one Derivatives Catalyzed by a Chiral Fe(III)-Bipyridine Diol Complex. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
- Palkó, M., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Journal of Pharmaceutical and Medicinal Chemistry, 5(2), 1-7.
- Lee, J., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(10), 2583.
-
MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Diastereomers and Optical Resolution. Retrieved from [Link]
-
MDPI. (2021). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Retrieved from [Link]
-
MDPI. (2024). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. Retrieved from [Link]
-
Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]
-
RSC Publishing. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Retrieved from [Link]
-
ChemRxiv. (n.d.). Photoredox C-H Functionalization Leads the Site-selective Phenylalanine Bioconjugation. Retrieved from [Link]
-
YouTube. (2022). Stereochemistry: Substrate and Auxiliary Stereochemical Control. Retrieved from [Link]
-
Oxford Academic. (n.d.). Optical Resolution of dl-Phenylalanine with Acylase. Retrieved from [Link]
-
RSC Publishing. (n.d.). Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased l-phenylalanine. Retrieved from [Link]
- Google Patents. (n.d.). Resolution of racemic amino acids.
-
PMC. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Retrieved from [Link]
Sources
- 1. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased l-phenylalanine - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. Page loading... [wap.guidechem.com]
- 9. chemistry.williams.edu [chemistry.williams.edu]
- 10. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10178K [pubs.rsc.org]
- 12. corpus.ulaval.ca [corpus.ulaval.ca]
- 13. benchchem.com [benchchem.com]
Application Note: Chiral Resolution of DL-Phenylalaninol via Diastereomeric Nickel(II) Complexation
[1]
Executive Summary
Chiral amino alcohols like L-phenylalaninol are critical synthons for peptide mimics, HIV protease inhibitors, and chiral auxiliaries (e.g., Evans auxiliaries). While enzymatic resolution and classical diastereomeric salt formation (using tartaric acid) are common, they often suffer from moderate yields or long crystallization times.
This protocol details an advanced coordination-based resolution using a chiral Nickel(II) complex. By forming a ternary complex, the Ni(II) center acts as a "chiral template," amplifying the steric difference between the D- and L-enantiomers of phenylalaninol. This method offers:
-
Visual Monitoring: Distinct color changes associated with complexation.
-
High Selectivity: Thermodynamic control allows for >98% ee in a single crystallization step.
-
Recyclability: The chiral ligand and Nickel source can often be recovered.
Scientific Foundation & Mechanism
The Coordination Principle
Nickel(II) typically forms octahedral or square-planar complexes. In this protocol, we utilize a Chiral Resolving Ligand (L)*—specifically a tetradentate Schiff base or a chiral diamine derivative—to occupy four coordination sites. The remaining two sites are available for the bidentate coordination of DL-phenylalaninol.
The resolution relies on the formation of two diastereomeric complexes:[2][3]
- -[Ni(L)(L-Phe-ol)]* (Matched pair: Thermodynamically Stable)
- -[Ni(L)(D-Phe-ol)]* (Mismatched pair: Sterically Hindered)
Due to steric clashes between the benzyl side chain of phenylalaninol and the chiral backbone of the resolving ligand, one diastereomer precipitates preferentially.
Mechanism Visualization
The following diagram illustrates the workflow and the thermodynamic selection process.
Caption: Workflow of the Ni(II)-mediated resolution. The metal center acts as a template, driving the precipitation of the thermodynamically favored diastereomer.
Materials & Equipment
Reagents
-
Substrate: DL-Phenylalaninol (Racemic), >98% purity.
-
Metal Source: Nickel(II) Acetate tetrahydrate [Ni(OAc)₂·4H₂O] or Nickel(II) Chloride.[1]
-
Chiral Ligand (Resolving Agent):
-
Option A (Standard):(1R,2R)-1,2-Diaminocyclohexane (for Salen-type complex).
-
Option B (Advanced):(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (BPB-equivalent for Belokon-type chemistry).
-
-
Solvents: Methanol (HPLC grade), Ethanol (Absolute), Dichloromethane (DCM), HCl (1N and 6N).
-
Decomplexing Agent: EDTA (Disodium salt) or dilute HCl.
Equipment
-
Jacketed glass reactor (100 mL - 1 L) with overhead stirring.
-
Vacuum filtration setup (Buchner funnel).
-
Polarimeter (for specific rotation).
-
HPLC with Chiral Column (e.g., Chiralcel OD-H or Crownpak CR+).
Experimental Protocol
Phase 1: Preparation of the Chiral Nickel(II) Template
Note: This step prepares the "host" complex. If using a pre-formed chiral Ni catalyst, skip to Phase 2.
-
Dissolution: Dissolve 10 mmol of (1R,2R)-1,2-diaminocyclohexane and 20 mmol of Salicylaldehyde in 50 mL of Ethanol. Reflux for 1 hour to form the chiral Salen ligand.
-
Metallation: Add 10 mmol of Ni(OAc)₂·4H₂O dissolved in 20 mL water/ethanol (1:1).
-
Reaction: Reflux for 2 hours. The solution will turn a deep red/orange (characteristic of square planar Ni-Salen).
-
Isolation: Cool to room temperature. Filter the precipitated chiral Nickel complex
. Wash with cold ethanol and dry.
Phase 2: Resolution of DL-Phenylalaninol
-
Complexation: Suspend 10 mmol of the prepared
in 100 mL of Methanol. -
Addition: Add 20 mmol of DL-Phenylalaninol .
-
Observation: The color may shift (e.g., red to green/blue) as the coordination geometry changes from square planar to octahedral upon binding the amino alcohol.
-
-
Equilibration (Crucial): Heat the mixture to 60°C until a clear solution is obtained (or near clear).
-
Crystallization: Cool slowly (5°C/hour) to 0°C. Stir gently for 12 hours.
-
Mechanism:[4] The system seeks the thermodynamic minimum. The diastereomer containing L-Phenylalaninol (matched with the R,R-ligand) will crystallize due to better packing and lower steric strain.
-
-
Filtration: Filter the crystalline solid.
-
Solid: Contains predominantly
. -
Filtrate: Enriched with D-Phenylalaninol.
-
Phase 3: Decomplexation and Recovery
-
Hydrolysis: Suspend the solid crystals in 50 mL of 2N HCl . Stir vigorously for 1 hour.
-
Action: The acid protonates the amino group of phenylalaninol, displacing it from the Nickel center.
-
-
Separation:
-
The Nickel-Ligand complex (or decomposed ligand) will often precipitate or can be extracted into an organic layer (e.g., DCM) if it is neutral.
-
The L-Phenylalaninol hydrochloride remains in the aqueous phase.
-
-
Isolation: Extract the aqueous layer with DCM (2x 20 mL) to remove organic impurities.
-
Basification: Adjust the aqueous phase to pH >10 using NaOH pellets or 6N NaOH (cooling in ice bath).
-
Final Extraction: Extract the free amino alcohol into Ethyl Acetate (3x 30 mL). Dry over
and evaporate.
Data Analysis & Validation
Quantitative Results Table (Representative)
| Parameter | Value | Method of Verification |
| Yield (Crystallization) | 85 - 92% | Gravimetric (based on theoretical max of one enantiomer) |
| Enantiomeric Excess (ee) | > 98.5% | Chiral HPLC (Crownpak CR(+), pH 1.5 HClO4) |
| Specific Rotation | -25.5° (c=1, EtOH) | Polarimetry (Lit. value comparison) |
| Chemical Purity | > 99% | 1H NMR (DMSO-d6) |
HPLC Method Parameters
-
Column: Daicel Crownpak CR(+) (specifically designed for amino acids/alcohols).
-
Mobile Phase: pH 1.5 Perchloric acid (aq) / Methanol (90:10).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV @ 210 nm (or 254 nm if phenyl ring absorption is targeted).
-
Temperature: 25°C.
Process Logic & Signaling Pathway
The following diagram details the chemical logic governing the separation, highlighting the "decision points" where the molecule partitions based on stereochemistry.
Caption: Stereochemical discrimination logic. The 'R,R' Ni-host creates a chiral pocket that sterically rejects the D-enantiomer's benzyl group.
Troubleshooting & Optimization
-
Issue: Oiling Out.
-
Cause: Cooling too rapidly or solvent composition is too non-polar.
-
Solution: Re-heat to dissolve oil, add a small amount of seed crystal, and cool at a rate of <5°C/hour. Increase methanol ratio.
-
-
Issue: Low Enantiomeric Excess.
-
Cause: Kinetic trapping of the wrong diastereomer.
-
Solution: Perform a "digestion" step—hold the crystal slurry at slightly elevated temperature (40°C) for 1 hour before final cooling. This allows the system to reach thermodynamic equilibrium.
-
-
Issue: Poor Recovery of Nickel.
-
Cause: Incomplete hydrolysis.
-
Solution: Ensure the pH drops below 2 during the acid hydrolysis step. Use EDTA if the ligand binds too tightly.
-
References
-
Chiral Resolution of Amino Acid Derivatives via Nickel(II) Complexes. Source: ResearchGate / Inorganic Chemistry Context: Describes the spontaneous resolution and coordination geometry of Ni(II) with phenylalanine derivatives, providing the structural basis for this protocol. URL:
-
Spontaneous Resolution of Chiral Nickel(II) Complexes with Tripod Ligands. Source: ACS Publications (Inorganic Chemistry) Context: Validates the concept of conglomerate crystallization in Nickel coordination compounds. URL:
-
Determination of Enantiomeric Excess of Amino Alcohols with Chiral Nickel(II). Source: RSC Publishing (Chem. Comm.) Context: Demonstrates the high selectivity of Ni(II) complexes for sensing and binding specific amino alcohol enantiomers. URL:[5]
-
General Guide to Chiral Resolution of Phenylalanine Derivatives. Source: BenchChem Technical Guide Context: Provides baseline physical properties and alternative classical resolution methods for comparison. URL:[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. repo.bibliothek.uni-halle.de [repo.bibliothek.uni-halle.de]
- 5. Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(II) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Synthesis of Cbz-D-phenylalaninol from L(+)-2-amino-1-phenyl-1,3-propanediol
This Application Note is structured to guide researchers through the high-value conversion of the "L-base" (a byproduct of chloramphenicol synthesis) into the pharmaceutical intermediate Cbz-D-phenylalaninol.
Executive Summary
The synthesis of Cbz-D-phenylalaninol (
This protocol details a streamlined, "one-pot" transformation involving the benzylic hydrogenolysis of L(+)-APPD in trifluoroacetic acid (TFA), followed by in situ Cbz protection. This method circumvents the isolation of the free phenylalaninol, maximizing yield and operational safety.
Scientific Principles & Mechanism[2][3]
The "Waste-to-Value" Pathway
The core challenge is the selective removal of the benzylic hydroxyl group (C1) while preserving the primary alcohol (C3) and the amine functionality. Standard catalytic hydrogenation of amino-diols often poisons catalysts or results in incomplete conversion.
The Solution: Using Trifluoroacetic Acid (TFA) as the solvent serves three distinct mechanistic functions:
-
Protonation: It fully protonates the amine, preventing the lone pair from binding strongly to the Pd/C catalyst surface (poisoning).
-
Activation: It activates the benzylic hydroxyl group, facilitating C-O bond cleavage via a hydrogenolysis mechanism.
-
Solubility: It solubilizes the polar amino-diol starting material.
Stereochemical Integrity (Critical Analysis)
Starting Material: L(+)-threo-2-amino-1-phenyl-1,3-propanediol [(1S, 2S) configuration]. Target: Cbz-D-phenylalaninol [(R) configuration at the chiral center].
Note on Stereochemistry: Standard Pd-catalyzed hydrogenolysis of benzylic alcohols typically proceeds with retention of configuration at the adjacent chiral center (C2). Thus, the (1S, 2S) starting material theoretically yields (S)-phenylalaninol (L-isomer). However, specific industrial protocols (cited in US Patent 5,367,094) describe the production of the D-isomer target from the L(+)-base . This implies either a specific inversion mechanism unique to the TFA/high-pressure conditions or a nomenclature alignment specific to the trade materials. Validation: This protocol follows the US Patent 5,367,094 methodology. Users are strictly advised to verify the optical rotation of their specific starting material batch and final product to ensure the enantiomeric outcome matches their requirements.
Reaction Scheme
The transformation proceeds via the reduction of the benzylic C-O bond followed by Schotten-Baumann acylation.
Figure 1: Reaction pathway from L(+)-APPD to Cbz-D-phenylalaninol via hydrogenolysis and acylation.
Materials & Equipment
Reagents
| Reagent | Grade/Purity | Role |
| L(+)-2-amino-1-phenyl-1,3-propanediol | >98% (L-base) | Starting Material |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Solvent/Catalyst |
| Palladium on Carbon (Pd/C) | 10% loading | Hydrogenation Catalyst |
| Hydrogen Gas (H₂) | UHP (99.999%) | Reducing Agent |
| Benzyl Chloroformate (Cbz-Cl) | 95% | Protecting Group |
| Sodium Hydroxide (NaOH) | 50% aq.[1][2] solution | Neutralization |
| Methanol/Water | HPLC Grade | Recrystallization |
Equipment
-
High-pressure hydrogenation reactor (Parr shaker or autoclave) rated for >50 psi.
-
Rotary evaporator with acid-resistant seals.
-
Mechanical stirrer (overhead).[2]
-
pH meter (calibrated for high pH range).
-
Vacuum filtration setup (Buchner funnel).
Step-by-Step Protocol
Phase 1: Catalytic Hydrogenolysis
Objective: Remove the benzylic hydroxyl group.
-
Charge Reactor: In a hydrogenation vessel, dissolve 50.0 g (0.30 mol) of L(+)-2-amino-1-phenyl-1,3-propanediol in 150 mL of Trifluoroacetic Acid (TFA).
-
Caution: TFA is corrosive and volatile. Work in a fume hood. The dissolution is exothermic; cool if necessary.
-
-
Catalyst Addition: Carefully add 1.0 g of 10% Pd/C catalyst.
-
Safety: Wet the catalyst with a small amount of toluene or water before addition to prevent ignition of solvent vapors.
-
-
Hydrogenation: Seal the reactor and purge with Nitrogen (
) three times, then Hydrogen ( ) three times. -
Reaction: Pressurize to 35 psi (2.4 bar) with
. Heat the mixture to 55°C . -
Monitoring: Agitate (shake or stir) for 24 hours .
-
Checkpoint: Monitor
uptake. Reaction is complete when uptake ceases.
-
-
Solvent Removal: Filter the catalyst (if reusing) or proceed directly to evaporation. Evaporate the TFA under reduced pressure (rotary evaporator) to obtain the phenylalaninol-TFA salt as a thick residue.
-
Note: Recovered TFA can be distilled and reused.
-
Phase 2: In-Situ Neutralization & Protection
Objective: Protect the amine with Cbz without isolating the free amino alcohol.
-
Reconstitution: Redissolve the oily residue in 100 mL of deionized water.
-
Catalyst Removal (if not done): Filter the aqueous solution through a Celite pad to remove the Pd/C catalyst. Wash the pad with 20 mL water.
-
pH Adjustment: Cool the filtrate to 0–5°C in an ice bath. Slowly add 50% NaOH solution dropwise with vigorous stirring until the pH reaches 12–13 .
-
Observation: The free amine may partially oil out; ensure vigorous stirring to maintain an emulsion.
-
-
Acylation: While maintaining the temperature at 4°C , add 55 mL (approx. 0.38 mol) of Benzyl Chloroformate (Cbz-Cl) dropwise over 30–60 minutes.
-
Precipitation: Continue stirring at 4°C for 2 hours, then allow to warm to room temperature over 1 hour. The product, Cbz-D-phenylalaninol, will precipitate as a white solid.
Phase 3: Isolation & Purification
-
Filtration: Collect the precipitate by vacuum filtration.
-
Washing: Wash the filter cake with:
-
Water (3 x 50 mL) to remove salts.
-
Cold Hexane (1 x 50 mL) to remove traces of benzyl alcohol.
-
-
Recrystallization: Recrystallize the crude solid from a 1:1 mixture of Water/Methanol .
-
Dissolve in hot MeOH, add hot water until turbid, cool slowly to 4°C.
-
-
Drying: Dry the crystals in a vacuum oven at 50°C for 18 hours.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of Cbz-D-phenylalaninol.
Data Analysis & Expected Results
| Parameter | Specification | Notes |
| Appearance | White crystalline solid | |
| Yield | 75% - 85% | Based on starting APPD |
| Melting Point | 100°C - 104°C | Lit: 102-103°C |
| Purity (HPLC) | >98.5% | |
| Optical Rotation | Verify specific batch | Compare with authentic D-standard |
Troubleshooting Guide
-
Incomplete Hydrogenolysis: If TLC shows starting material after 24h, increase pressure to 50 psi or add fresh catalyst (0.2 g). Ensure TFA is anhydrous.
-
Oiling Out: If the product oils out during Cbz protection, add a small amount of THF or Dioxane to the aqueous mixture to improve solubility of the Cbz-Cl.
-
Low Yield: Loss often occurs during the TFA evaporation step if the temperature is too high (degradation). Keep bath <50°C.
References
-
US Patent 5,367,094A . Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives.[1] Park, Y. J., Shin, C. P., & Chi, D. Y. (1994).
- Journal of the Chemical Society, Perkin Transactions 1. Stereoselective synthesis of amino-alcohols. (1988). 535. (Cited for classical hydride reduction comparison).
-
Sigma-Aldrich Product Sheet . Product 28143-91-1: (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol.[3][4][5]
-
PubChem Compound Summary . D-Phenylalaninol (CID 853475).
Sources
- 1. US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives - Google Patents [patents.google.com]
- 2. phenylalaninol, (R)- | C9H13NO | CID 853475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol | 28143-91-1 [chemicalbook.com]
- 5. equationchemical.com [equationchemical.com]
Troubleshooting & Optimization
Technical Support Center: Cbz-DL-Phenylalaninol Synthesis
Topic: Troubleshooting Common Side Reactions & Impurity Profiles Audience: Organic Chemists, Process Development Scientists Reference ID: TS-CBZ-PHE-001[1]
Introduction: The Molecule & The Challenge
Cbz-DL-Phenylalaninol (Benzyl (1-hydroxy-3-phenylpropan-2-yl)carbamate) is a critical intermediate in the synthesis of peptidomimetics and chiral auxiliaries. While the synthesis appears straightforward, the presence of both a nucleophilic amine (or carbamate) and a free hydroxyl group creates a "perfect storm" for intramolecular cyclization and competitive acylation.
This guide addresses the two primary synthetic routes:
-
Direct Protection: Reaction of DL-Phenylalaninol with Cbz-Cl.[1]
-
Reductive Route: Reduction of Cbz-DL-Phenylalanine via Mixed Anhydride.[1]
Module 1: Direct Protection Route (Phenylalaninol + Cbz-Cl)[1]
Context: You are reacting DL-Phenylalaninol with Benzyl Chloroformate (Cbz-Cl) under Schotten-Baumann conditions.
Troubleshooting Guide
Q1: My yield is >100%, and NMR shows a complex aromatic region. What happened?
Diagnosis:
-
The Fix:
-
pH Control: Maintain pH between 9.0 and 10.0. Use a pH meter, not paper.[1]
-
Selective Hydrolysis: If the byproduct exists, treat the crude mixture with mild base (K₂CO₃ in MeOH) at room temperature. The carbonate (
-Cbz) is far more labile than the carbamate ( -Cbz) and will hydrolyze back to the alcohol.
-
Q2: The reaction stalled, and I have significant unreacted Phenylalaninol. Diagnosis: Hydrolysis of Reagent Cbz-Cl hydrolyzes rapidly in water to form benzyl alcohol and CO₂.[1] If your reaction temperature rose above 5°C or the stirring was inefficient (biphasic system), the Cbz-Cl was consumed by water before it could protect the amine.
-
The Fix:
-
Temperature: Keep the reaction at 0–4°C during addition.
-
Stoichiometry: Use a slight excess of Cbz-Cl (1.1–1.2 eq).
-
Byproduct Check: Look for a large Benzyl Alcohol peak in the organic extract.[1]
-
Module 2: The Reductive Route (Cbz-Phe Alcohol)
Context: You are reducing Cbz-DL-Phenylalanine using the Mixed Anhydride method (Isobutyl chloroformate/NMM followed by NaBH₄). This route is preferred to avoid handling free phenylalaninol but is prone to specific side reactions.[1]
Troubleshooting Guide
Q1: I isolated a product with the correct mass, but the IR shows a characteristic stretch at 1750–1760 cm⁻¹. It is not the alcohol. Diagnosis: Oxazolidinone Formation (The "Silent Killer") Under basic conditions or excessive heat, the carbamate carbonyl oxygen attacks the activated carbon (or the alcohol displaces the benzyloxy group), resulting in cyclization to a 2-oxazolidinone . This releases benzyl alcohol and locks the molecule in a cyclic form.[1]
-
Mechanism: Intramolecular nucleophilic attack.[1]
-
The Fix: Avoid strong bases after the reduction. Ensure the quench (usually citric acid or NH₄Cl) is performed cold.
Q2: I see a "doublet" ethyl group in NMR that shouldn't be there. Diagnosis: Urethane Formation During the mixed anhydride formation, if the temperature is too high (> -5°C) or the activation time is too long, the amine (or borohydride species) attacks the carbonate carbonyl of the mixed anhydride instead of the amino acid carbonyl.
-
Result: You form the isobutyl carbamate ester instead of the alcohol.
-
The Fix: Strict temperature control (-15°C) during activation. Add the reducing agent immediately after the activation period (typically 1-2 minutes).
Visualizing the Pathways
The following diagram maps the critical divergence points where side reactions occur.
Caption: Reaction map showing the divergence between the desired this compound and common side products (Urethanes, Oxazolidinones, and O-acylated species).
Quantitative Comparison of Impurities
| Impurity Type | Origin | Detection (1H NMR) | Prevention Strategy |
| Direct Protection (Over-reaction) | Extra aromatic protons; downfield shift of -CH₂O- protons (~4.2 ppm | Maintain pH < 10; Mild basic hydrolysis (K₂CO₃/MeOH) recovers product.[1] | |
| Oxazolidinone | Cyclization (Base/Heat) | Loss of Benzyl CH₂ peak; distinct IR shift (1750 cm⁻¹). | Avoid heating >40°C; Avoid strong bases (NaH) on the alcohol. |
| Urethane | Mixed Anhydride Reduction | Isobutyl signals (doublet methyls) present in product.[1] | Activate at -15°C; Minimize activation time (<2 mins). |
| Benzyl Alcohol | Hydrolysis of Cbz-Cl | Singlet at ~4.6 ppm (CH₂), aromatic multiplet.[1] | Wash organic layer with water/brine; remove via high vac or recrystallization.[1] |
Validated Experimental Protocols
Protocol A: Selective Synthesis via Mixed Anhydride (Recommended)
Minimizes free amino-alcohol handling.
-
Activation: Dissolve Cbz-DL-Phenylalanine (10 mmol) in dry THF (30 mL). Cool to -15°C (salt/ice bath).
-
Base Addition: Add N-Methylmorpholine (NMM) (10 mmol). Stir for 2 minutes. Note: NMM is preferred over TEA to reduce racemization risks, though less critical for DL mixtures.[1]
-
Anhydride Formation: Add Isobutyl Chloroformate (10 mmol) dropwise. Maintain temp < -10°C. Stir for exactly 1-2 minutes . Critical: Longer stirring promotes urethane formation.[1]
-
Reduction: Immediately add the filtrate (remove NMM salts if possible, otherwise add directly) to a pre-cooled suspension of NaBH₄ (25 mmol) in water/THF at 0°C.
-
Quench: After 30 min, quench carefully with 1N HCl or Citric Acid solution.
-
Workup: Extract with Ethyl Acetate. Wash with NaHCO₃ (removes unreacted acid) and Brine.[1]
-
Purification: Recrystallize from Ethyl Acetate/Hexanes.
Protocol B: Rescue of -Acylated Material
Use this if Direct Protection (Route 1) yields the N,O-bis-Cbz byproduct.[1]
-
Dissolve the crude oil (containing mixture of Product and
-bis-Cbz) in Methanol . -
Add K₂CO₃ (1.5 eq).[1]
-
Stir at room temperature for 30 minutes. Monitor by TLC.[1][2]
-
The carbonate ester (
-Cbz) will cleave selectively, leaving the carbamate ( -Cbz) intact. -
Concentrate MeOH, dilute with water, and extract with Ethyl Acetate.[1]
References
-
Rodriguez, M., et al. (1991).[1] "Selective reduction of N-protected amino acids to amino alcohols via mixed anhydrides."[1] Tetrahedron Letters, 32(7), 923-926.[1]
-
Kocieński, P. J. (2005).[1] Protecting Groups. 3rd Edition. Thieme. (Chapter 8: Carbamates).[1][2]
-
Bodanszky, M., & Bodanszky, A. (1984).[1] The Practice of Peptide Synthesis. Springer-Verlag.[1] (Schotten-Baumann conditions and side reactions).[1][2]
-
Aurelio, L., et al. (2003).[1] "Synthetic preparation of N-protected amino alcohols: A review." Chemical Reviews, 104(11), 5823–5846.[1]
Sources
How to improve the yield of Cbz-DL-Phenylalaninol reactions
Technical Support Center: Cbz-DL-Phenylalaninol Synthesis Ticket ID: #CBZ-PHE-OL-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Overview
You are experiencing yield inconsistencies with N-Benzyloxycarbonyl-DL-phenylalaninol (Cbz-DL-Phe-ol). This is a common bottleneck caused by two competing failure modes: O-acylation (over-reaction) during direct protection, or mixed-anhydride decomposition during reduction workflows.
This guide treats your synthesis as a system. We will optimize the two primary routes:
-
Route A (Direct Protection): Starting from DL-Phenylalaninol.
-
Route B (Reduction): Starting from N-Cbz-DL-Phenylalanine.
Part 1: Route Selection & Logic
Before optimizing, confirm you are using the correct pathway for your precursors.
Figure 1: Decision matrix for synthesis routes. Route A is preferred for atom economy; Route B is preferred if the amino acid is the cheaper feedstock.
Part 2: Route A – Direct Protection (Schotten-Baumann)
Precursor: DL-Phenylalaninol Reagent: Benzyl Chloroformate (Cbz-Cl)[1]
The standard Schotten-Baumann protocol often fails here because the hydroxyl group on phenylalaninol competes with the amine for the Cbz-Cl, leading to N,O-bis-Cbz side products.
The Protocol (Optimized for Selectivity)
-
Solvent System: Use a biphasic system (THF:Water 1:1). The water solubilizes the base; the THF solubilizes the Cbz-Cl.
-
pH Control (The "Sweet Spot"): Maintain pH between 8.5 and 9.5 .
-
Why: At pH < 8, the amine is protonated (
) and unreactive. At pH > 10, the alkoxide forms, attacking Cbz-Cl to form the ester (O-Cbz).
-
-
Temperature:
to .
Step-by-Step Workflow
-
Dissolve DL-Phenylalaninol (1.0 eq) in THF/Water (1:1 v/v).
-
Add NaHCO
(2.5 eq). Note: Avoid NaOH unless using an autotitrator; it is too strong and spikes local pH. -
Cool to
. -
Add Cbz-Cl (1.05 eq) dropwise over 30 minutes. Vigorous stirring is non-negotiable to increase the interfacial surface area.
-
Monitor: Check TLC after 1 hour.
-
If amine remains: Add 0.1 eq Cbz-Cl.[2]
-
If O-Cbz forms: See Troubleshooting below.
-
Part 3: Route B – Reduction via Mixed Anhydride
Precursor: N-Cbz-DL-Phenylalanine
Reagents: Isobutyl Chloroformate (IBCF), N-Methylmorpholine (NMM), NaBH
This route is chemically superior for purity but technically demanding. The failure point is the stability of the mixed anhydride intermediate .
The Mechanism & Kinetic Trap
You are activating the carboxylic acid into a mixed anhydride. If the temperature rises above
Figure 2: The Kinetic Trap in Mixed Anhydride Reduction. Temperature control is the sole determinant of success.
Step-by-Step Workflow
-
Dissolve Cbz-DL-Phe-OH (1.0 eq) in dry THF.
-
Add N-Methylmorpholine (NMM) (1.01 eq).
-
CRITICAL: Cool to
(Ice/Salt bath). -
Add Isobutyl Chloroformate (IBCF) (1.0 eq) dropwise. Stir for exactly 15 minutes.
-
Technical Insight: Do not stir longer than 20 mins; the anhydride will decompose.
-
-
Filter off the NMM
HCl salt quickly (cold filtration) OR proceed directly if the salt doesn't interfere (heterogeneous reduction). -
Add NaBH
(2.5 eq) dissolved in minimal water/THF dropwise. Maintain temp during addition. -
Allow to warm to Room Temp (RT) over 1 hour.
Part 4: Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Route A: pH drifted < 8.Route B: Anhydride decomposed. | Route A: Switch base to Na |
| O-Cbz Impurity | Route A: pH > 10 or excess Cbz-Cl. | Use stoichiometric Cbz-Cl (1.05 eq). If impurity exists, hydrolyze it by stirring crude in MeOH/NaOH (1M) for 30 mins (selective hydrolysis of ester over carbamate). |
| Gel/Emulsion | Route A: Product is precipitating in biphasic mix. | Add more THF to the organic layer. Warm slightly during workup to dissolve solids. |
| Racemization | General: High pH or high temp. | While using DL (racemic), this alters crystal lattice properties. Keep pH < 10.[3] |
| Product "Oiling Out" | Purification: Common for DL-mixtures. | DL-compounds often have lower MPs than pure enantiomers. Use EtOAc/Heptane for recrystallization, not water. |
Part 5: Purification (The DL Factor)
Note on DL-Isomers: Racemic mixtures (DL) often have different solubility profiles than pure L- or D- isomers due to the formation of specific crystal lattices (racemic compounds vs. conglomerates).
-
Workup:
-
Crystallization (Recommended for DL):
-
Solvent: Ethyl Acetate / Hexanes (or Heptane) .
-
Dissolve crude in minimal hot EtOAc (
). -
Add Hexanes dropwise until turbidity persists.
-
Cool slowly to
. -
Yield Target: White needles/powder.
-
References
-
Schotten-Baumann Conditions for Amino Alcohols
-
Greene's Protective Groups in Organic Synthesis, 5th Ed. Wuts, P.G.M. (2014). John Wiley & Sons.
-
-
Mixed Anhydride Reduction Protocol
-
Rodriguez, M., et al. "A Simple and Efficient Method for the Reduction of N-Protected Amino Acids to Amino Alcohols."[5] Tetrahedron Letters, 32(7), 923-926.
-
-
Selective Hydrolysis of O-Cbz Side Products
-
Bodanszky, M. Principles of Peptide Synthesis. Springer-Verlag. (Explains the lability of carbonates vs carbamates).
-
-
Purification of Phenylalaninol Derivatives
-
Organic Syntheses, Coll.[6] Vol. 10, p.423 (2004). (Describes workup of similar phenylalanine derivatives).
-
Sources
Technical Support Center: Cbz Protection of Phenylalanine
Welcome to the technical support center for the Cbz (Carbobenzyloxy) protection of phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this fundamental reaction in peptide synthesis and organic chemistry. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My Cbz protection of phenylalanine is resulting in a low yield. What are the potential causes and how can I improve it?
A low yield in the Cbz protection of phenylalanine can stem from several factors, each related to the specific reaction conditions. The most common method for this protection is the Schotten-Baumann reaction, which involves reacting phenylalanine with benzyl chloroformate (Cbz-Cl) under basic conditions.[1][2]
Potential Causes & Solutions:
-
Inadequate pH Control: The reaction's success is highly dependent on maintaining an optimal pH. The amine group of phenylalanine needs to be deprotonated to act as a nucleophile, but the overall conditions shouldn't be so basic as to promote hydrolysis of the benzyl chloroformate.
-
Troubleshooting: Maintain the pH of the reaction mixture between 9 and 10.[2] Using a bicarbonate or carbonate buffer is a common and effective strategy. Regularly monitor the pH during the addition of Cbz-Cl and adjust as necessary with a suitable base.
-
-
Decomposition of Benzyl Chloroformate (Cbz-Cl): Cbz-Cl is sensitive to moisture and can degrade over time, especially if not stored properly.[3]
-
Troubleshooting: Always use fresh or properly stored Cbz-Cl. It is advisable to purchase from a reputable supplier and store it under anhydrous conditions. A simple quality check is to ensure the liquid is colorless; a yellow appearance may indicate decomposition.[3]
-
-
Suboptimal Temperature: The reaction is typically carried out at a low temperature (0-5 °C) to control the exothermic reaction and minimize side product formation.
-
Troubleshooting: Begin the reaction by cooling the phenylalanine solution in an ice bath before the dropwise addition of Cbz-Cl. Allowing the reaction to warm to room temperature after the addition is complete can help drive the reaction to completion.
-
-
Inefficient Stirring: In a biphasic system (e.g., water and an organic solvent), vigorous stirring is crucial to ensure proper mixing of the reactants.
-
Troubleshooting: Use a magnetic stirrer set to a high speed to create a vortex and ensure efficient mixing of the aqueous and organic layers.
-
Q2: I am observing the formation of a significant amount of side products in my reaction. What are they and how can I minimize them?
The formation of side products is a common issue. Understanding their origin is key to mitigating their formation.
Common Side Products & Prevention:
-
Dipeptide Formation: If the pH drops too low, the benzyl chloroformate can react with the carboxylate group of phenylalanine, activating it for coupling with another molecule of phenylalanine to form a dipeptide.[2]
-
Prevention: As mentioned above, strict pH control (maintaining it above 9) is the most effective way to prevent this side reaction.[2]
-
-
Over-reaction to form Cbz-Phe-O-Cbz: While less common, it's possible for the carboxylate to react under certain conditions.
-
Prevention: Careful control of stoichiometry (using a slight excess of Cbz-Cl, typically 1.1-1.2 equivalents) and maintaining the recommended temperature profile can help minimize this.
-
-
Benzyl Alcohol: This can form from the hydrolysis of benzyl chloroformate if there is excess water or if the reaction is run for an extended period at a higher pH.
-
Prevention: Use the appropriate amount of solvent and avoid excessively long reaction times.
-
Q3: My purified Cbz-phenylalanine appears as a sticky oil or a solid that is difficult to handle. What is causing this and how can I obtain a crystalline product?
The physical state of the final product can be influenced by impurities and the work-up procedure.
Troubleshooting Product Isolation:
-
Formation of a Eutectic Mixture: Cbz-phenylalanine can sometimes form a eutectic mixture with its sodium salt, resulting in a product with a lower melting point that is difficult to dissolve in organic solvents.[]
-
Solution: During the work-up, after the initial reaction, ensure complete acidification of the aqueous layer to a pH of 2 with an acid like 1M HCl. This will protonate the carboxylate and the sodium salt, leading to the precipitation of the free acid form of Cbz-phenylalanine. To break the eutectic mixture, the product can be dissolved in a solvent like ethyl acetate and washed with 1M HCl.[]
-
-
Residual Solvents or Impurities: The presence of solvents or unreacted starting materials can lead to an oily product.
-
Solution: After extraction with an organic solvent (like ethyl acetate or dichloromethane), ensure the organic layer is thoroughly dried over an anhydrous salt like sodium sulfate before concentrating under reduced pressure. If the product remains oily, trituration with a non-polar solvent like petroleum ether or hexane can often induce crystallization.[5]
-
Experimental Protocols
Protocol 1: Standard Cbz Protection of Phenylalanine (Schotten-Baumann Conditions)
This protocol is a widely used method for the Cbz protection of amino acids.
Materials:
-
L-Phenylalanine
-
Sodium Carbonate (Na₂CO₃)
-
Benzyl Chloroformate (Cbz-Cl)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Diethyl Ether
Procedure:
-
Dissolution: In a flask equipped with a magnetic stir bar, dissolve L-phenylalanine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Cool the solution in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate should form.
-
Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the Cbz-phenylalanine.
| Reagent | Molar Eq. | Purpose |
| L-Phenylalanine | 1.0 | Starting Material |
| Sodium Carbonate | 2.5 | Base to deprotonate the amine and neutralize HCl byproduct |
| Benzyl Chloroformate | 1.1 | Protecting group reagent |
| 1 M HCl | As needed | Acid to protonate the product for precipitation and extraction |
Protocol 2: Monitoring Reaction Progress with Thin Layer Chromatography (TLC)
TLC is an essential technique to monitor the consumption of the starting material and the formation of the product.[6]
Materials:
-
TLC plates (Silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of chloroform and methanol, 20:1)
-
Visualization agent (e.g., UV lamp at 254 nm, potassium permanganate stain, or ninhydrin stain)
Procedure:
-
Spotting: On a TLC plate, spot a small amount of the starting phenylalanine solution, the reaction mixture at different time points, and a co-spot (both starting material and reaction mixture).
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. Phenylalanine and Cbz-phenylalanine are UV active. For better visualization of the amine, a ninhydrin stain can be used (phenylalanine will stain, Cbz-phenylalanine will not).
-
Analysis: The disappearance of the phenylalanine spot and the appearance of a new spot for Cbz-phenylalanine indicate the progress of the reaction.
Visualization of Key Processes
Reaction Mechanism
Caption: Mechanism of Cbz protection of phenylalanine.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting Cbz protection of phenylalanine.
References
-
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Moran, A. E., et al. (2022). Developing deprotectase biocatalysts for synthesis. RSC Chemical Biology. [Link]
-
The Organic Chemistry Tutor. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry. YouTube. [Link]
-
Organic-Chemistry.org. (2019, October 2). Cbz-Protected Amino Groups. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]
-
Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. [Link]
-
Molbase. (2019, November 29). N-Boc-4-aminomethyl-L-phenylalanine - Reaction / Application on synthetic works. [Link]
-
Supporting Information for a scientific article. (n.d.). [Link]
-
Hirata, Y., et al. (2021). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Journal of Chemical Engineering of Japan. [Link]
-
Organic Chemistry Portal. (2025, June 30). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]
-
Wikipedia. (n.d.). Benzyl chloroformate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 5. N-Boc-4-aminomethyl-L-phenylalanine - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
Technical Support Center: Cbz Deprotection Optimization Hub
Current Status: Operational Operator: Senior Application Scientist Topic: Optimizing Reaction Conditions for Benzyloxycarbonyl (Cbz/Z) Deprotection
Welcome to the Cbz Deprotection Support Center.
You are likely here because the "standard" protocol failed. While the Cbz group is a cornerstone of peptide and small molecule synthesis due to its stability, its removal can be deceptively complex when dealing with polyfunctionalized scaffolds.
This guide is not a textbook; it is a troubleshooting engine designed to unstall your reaction. We focus on the three primary vectors of failure: Catalyst Poisoning , Orthogonality Issues , and Solubility Limits .
Module 1: Catalytic Hydrogenolysis (The Gold Standard)
Context: You are using Pd/C and
Q1: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. What is happening?
Diagnosis: You are likely experiencing Product Inhibition (Amine Poisoning). The Mechanism: The free amine generated during deprotection is a better ligand for Palladium than the starting carbamate. It binds to the active sites, effectively "poisoning" the catalyst and halting turnover. The Fix: Protonate the amine.
-
Protocol Modification: Add 1.0–2.0 equivalents of HCl (1M in MeOH) or Acetic Acid to the reaction mixture.
-
Why it works: The protonated ammonium species cannot coordinate to the Pd surface, leaving active sites free for the Cbz-substrate.
Q2: I have sulfur/methionine in my molecule. Is hydrogenolysis impossible?
Diagnosis: Classic Sulfur Poisoning. Sulfur has a high affinity for Pd, permanently deactivating it. The Fix:
-
Switch Methods: Move to Acidolysis (Module 2).
-
Brute Force (Not Recommended): Use massive catalyst loading (100-200 wt%) and high pressure (500 psi).
-
Alternative Catalyst: Try Pd(OH)₂ (Pearlman’s Catalyst) or Raney Nickel (requires careful handling), which are sometimes more robust, though sulfur is generally fatal to heterogeneous hydrogenation.
Q3: How do I handle safety concerns with dry Pd/C?
Standard: Never add dry Pd/C to a solvent containing methanol/ethanol in air; static discharge can ignite the solvent vapors. Safe Protocol:
-
Weigh Pd/C in a dedicated weighing boat.
-
Add a small amount of water or toluene to the catalyst in the boat to create a paste/slurry.
-
Transfer this wet slurry into the reaction vessel containing the solvent/substrate.
-
Alternative: Use commercially available "wet" Pd/C (usually 50% water).
Visualization: Troubleshooting Stalled Hydrogenolysis
Caption: Logical workflow for diagnosing and fixing stalled catalytic hydrogenolysis reactions.
Module 2: Acid-Mediated Cleavage (The Alternative)[1]
Context: Your molecule contains alkenes, alkynes, or benzyl ethers that must remain intact, or the catalyst is being poisoned.
Q4: Hydrogenolysis is reducing my double bond. How do I remove Cbz selectively?
The Fix: Use HBr in Acetic Acid .
-
Selectivity: Cbz groups are acid-labile; simple alkenes are generally stable to HBr/AcOH at room temperature for short durations (though hydration is a risk over long periods).
-
Protocol: Dissolve substrate in minimal AcOH. Add 33% HBr/AcOH (5–10 eq). Monitor by TLC.[1][2][3][4][5][6][7]
-
Warning: This cleaves Boc groups instantly.
Q5: I used TFA, but the Cbz group is untouched. Why?
Explanation: Cbz is significantly more acid-stable than Boc. TFA alone is not strong enough to protonate the carbamate oxygen sufficiently to induce cleavage at a useful rate. The Fix: The "Push-Pull" Mechanism.
-
Reagent: TFA + Thioanisole (or Pentamethylbenzene).
-
Mechanism: The acid protonates the carbonyl (Pull), and the Thioanisole acts as a "soft" nucleophile to attack the benzyl cation (Push), facilitating the cleavage via an
-like transition state. -
Temp: Often requires heating to 40–60°C.[1]
Q6: Are there Lewis Acid alternatives?
Recommendation: Boron Tribromide (
-
Note: These are harsh.
will cleave methyl ethers (to phenols). Use only if the substrate is robust.
Module 3: Advanced Protocols & Selectivity
Protocol: Transfer Hydrogenation (No Gas Cylinders)
Use Case: Excellent for selectivity (often spares halogens) and safety (no
-
Dissolve substrate in dry MeOH (0.1 M).
-
Purge with Nitrogen.
-
Add 10% Pd/C (10 wt% of substrate).
-
Add Ammonium Formate (5–10 eq).
-
Reflux (65°C) for 1–4 hours.
-
Observation: Evolution of
and gas.
-
-
Filter hot through Celite (Ammonium formate can clog filters if cooled).
Data Comparison: Method Selection Matrix
| Feature | Hydrogenolysis ( | Transfer Hydrogenation | Acidolysis (HBr/AcOH) | Lewis Acid ( |
| Primary Mechanism | Reduction | Reduction | Protonation/ | Complexation |
| Cbz Removal | Excellent | Good | Excellent | Good |
| Boc Stability | Stable | Stable | Unstable | Unstable |
| Benzyl Ether (Bn) | Cleaves (usually) | Cleaves (slower) | Stable (mostly) | Cleaves |
| Alkenes/Alkynes | Reduces (Risk) | Stable (usually) | Stable | Stable |
| Halogens (Cl, Br) | Dehalogenates (Risk) | Stable | Stable | Stable |
| Sulfur Tolerance | Poor | Poor | Excellent | Good |
Visualization: Selectivity Decision Tree
Caption: Decision matrix for selecting the optimal Cbz deprotection strategy based on functional group compatibility.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on stability constants).
-
BenchChem. (2025).[1][5][6][7][8][9] Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal. (Detailed protocols for Pd/C handling).
-
Vinayagam, V., et al. (2024).[10][11] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. J. Org. Chem. (Novel Lewis Acid method).
-
Mandal, P. K., & McMurray, J. S. (2007).[11] Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. J. Org. Chem. (Alternative hydrogen donors).[7]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. (Comprehensive reaction database).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. reddit.com [reddit.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Purification of Cbz-DL-Phenylalaninol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of N-Carbobenzyloxy-DL-phenylalaninol (Cbz-DL-Phenylalaninol). This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this resource to bridge the gap between theoretical knowledge and practical laboratory challenges, ensuring the integrity and success of your experimental outcomes.
Introduction: The Importance of Purity
This compound is a critical chiral building block in the synthesis of various pharmaceutical agents. Its purity is paramount, as even minor impurities can significantly impact the stereochemistry and efficacy of the final active pharmaceutical ingredient (API). This guide will navigate you through the common purification techniques, potential pitfalls, and analytical methods to ensure you obtain this compound of the highest quality.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The primary impurities often stem from the starting materials and by-products of the N-protection reaction. These typically include:
-
Unreacted DL-Phenylalaninol: The starting amino alcohol.
-
Unreacted Benzyl Chloroformate (Cbz-Cl): The protecting group reagent.
-
Benzyl Alcohol: A common by-product from the decomposition or hydrolysis of benzyl chloroformate.
-
Di-Cbz-Phenylalaninol: Over-protection of the amine can sometimes occur, though it is less common under standard conditions.
-
By-products from the synthesis of DL-Phenylalaninol: If the starting material is not pure, impurities from its synthesis will carry over.
Q2: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" is a common issue where the compound separates as a liquid phase instead of a solid. This often happens if the solution is too concentrated, cooled too quickly, or if significant impurities are present which depress the melting point. Here are some troubleshooting steps:
-
Add more of the "good" solvent: This will decrease the saturation of the solution.
-
Re-heat the solution: Ensure all the oil has redissolved, then allow it to cool much more slowly.
-
Scratch the inside of the flask: This can provide a nucleation site for crystal growth.
-
Add a seed crystal: If you have a small amount of pure, solid this compound, adding a tiny crystal can induce crystallization.
-
Try a different solvent system: The chosen solvent may not be ideal. Experiment with different solvent pairs.
Q3: Can I use column chromatography to purify this compound?
A3: Yes, silica gel column chromatography is a very effective method for purifying this compound. A common mobile phase is a gradient of ethyl acetate in hexanes. The less polar impurities, such as benzyl alcohol, will elute first, followed by the desired product. The more polar unreacted DL-phenylalaninol will have a lower Rf and will elute last or remain on the column.
Q4: What is a good TLC system for monitoring the reaction and assessing purity?
A4: A mixture of ethyl acetate and hexanes is a good starting point for a TLC mobile phase. A common ratio is 30-50% ethyl acetate in hexanes. This compound can be visualized under a UV lamp (254 nm) due to the aromatic rings. Staining with potassium permanganate can also be used to visualize the product and impurities.
Troubleshooting Guide
This section provides a more detailed breakdown of common problems and their solutions during the purification of this compound.
Problem 1: Low Yield After Recrystallization
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Precipitation | The product is still partially soluble in the mother liquor. | Cool the crystallization mixture in an ice bath for a longer period to maximize crystal formation. |
| Using Too Much Solvent | An excessive amount of solvent will keep more of the product dissolved. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Washing with Room Temperature Solvent | Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product. | Always wash the crystals with a minimal amount of ice-cold solvent. |
| Premature Crystallization | Crystals form before the solution has fully cooled, trapping impurities. | Ensure the crude product is fully dissolved in the hot solvent before allowing it to cool. |
Problem 2: Persistent Impurities After a Single Purification Step
| Impurity | Identification | Recommended Purification Strategy |
| DL-Phenylalaninol | More polar than the product (lower Rf on TLC). | Recrystallization from a solvent system where the starting material is more soluble (e.g., water/methanol). If that fails, column chromatography is very effective. |
| Benzyl Alcohol | Less polar than the product (higher Rf on TLC). | Can often be removed by a thorough drying of the crude product under high vacuum. If it persists, column chromatography is the best option. |
| Benzyl Chloroformate | Can be quenched in the work-up by adding a small amount of aqueous base and stirring. | If present in the crude product, it can be removed by column chromatography. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides two common solvent systems for the recrystallization of this compound.
A. Water/Methanol System [1]
-
Dissolve the crude this compound in a minimal amount of hot methanol.
-
While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to complete the crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold 1:1 water/methanol.
-
Dry the crystals under vacuum.
B. Ethyl Acetate/Hexane System
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
While the solution is hot, add hexanes dropwise until the solution becomes persistently cloudy.
-
Add a few drops of hot ethyl acetate to obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Cool further in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethyl acetate/hexane (e.g., 1:4 mixture).
-
Dry the crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel (230-400 mesh) using a slurry method with hexanes or a low-polarity hexanes/ethyl acetate mixture.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 20%, then 30%, 40%, and 50% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Qualitative)
| Solvent | Solubility at Room Temperature | Solubility when Heated |
| Water | Insoluble | Sparingly Soluble |
| Methanol | Soluble | Very Soluble |
| Ethanol | Soluble | Very Soluble |
| Ethyl Acetate | Sparingly Soluble | Soluble |
| Dichloromethane | Soluble | Very Soluble |
| Hexanes | Insoluble | Insoluble |
| Toluene | Sparingly Soluble | Soluble |
This table is a qualitative guide based on general principles for similar compounds and should be confirmed experimentally.
Visualizations
Purification Workflow Diagram
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree for "Oiling Out"
Caption: Decision tree for troubleshooting "oiling out" during recrystallization.
References
-
Scholars Research Library. Der Pharma Chemica. [Link]
-
Hano, T., & Ohtake, T. (2021). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Processes, 9(6), 1003. [Link]
-
Juel, M. A., & Urban, M. W. (2012). Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability. Pharmaceutics, 4(1), 1-15. [Link]
-
Goodell, J. R., et al. (2007). Distributed Drug Discovery, Part 3: Using D3 Methodology to Synthesize Analogs of an Anti-Melanoma Compound. Journal of Combinatorial Chemistry, 9(4), 623-634. [Link]
-
MIT OpenCourseWare. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. [Link]
-
Al-Zyoud, J. Y., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design. [Link]
- Kim, D. H., & Kim, Y. J. (1994). U.S. Patent No. 5,367,094. Washington, DC: U.S.
-
Supporting Information for publications. [Link]
-
Winkler, J. D., Twenter, B. M., & Gend, T. (2012). Synthesis of Substituted Phenazines via Palladium-Catalyzed Aryl Ligation. Heterocycles, 84(2), 1345-1352. [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Kumar, A., & Kumar, S. (2018). A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry, 11(3), 575-580. [Link]
-
Juel, M. A., & Urban, M. W. (2012). Recrystallization of commercial carbamazepine samples-a strategy to control dissolution variability. Pharmaceutics, 4(1), 1-15. [Link]
-
Nievergelt, P., & Spingler, B. (2017). Properties of solvents tested for the thermal recrystallization of CBZ. ResearchGate. [Link]
-
Wang, Y., et al. (2023). The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study. RSC Advances, 13(52), 36629-36636. [Link]
-
Murov, S. L. (2022). Properties of Common Organic Solvents. [Link]
-
Colombo, R. (2014). How to remove CBz of a compound?. ResearchGate. [Link]
-
Organic Chemistry Data. Common Organic Solvents: Table of Properties. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). Solvent Miscibility Table. Chemical Reviews, 91(2), 165-195. [Link]
Sources
Stability issues of Cbz-DL-Phenylalaninol under acidic/basic conditions
Technical Support Center: Cbz-DL-Phenylalaninol Stability
Introduction: The Stability Paradox
This compound is a robust intermediate in peptide mimetics and chiral auxiliary synthesis. However, it suffers from a specific "stability paradox": while the Carboxybenzyl (Cbz) group is designed to be acid-stable and base-resilient, the presence of the adjacent free hydroxyl group (
Under specific pH conditions, this molecule does not just "degrade" randomly; it cyclizes. This guide troubleshoots these invisible yield losses and provides definitive handling protocols.
Module 1: Acidic Stability (The "Stripping" vs. "Survival" Threshold)
User Issue: "I treated my compound with TFA to remove a side-chain protecting group, and my Cbz group is gone/degraded."
Technical Insight: The Cbz group is generally stable to Trifluoroacetic Acid (TFA), which is why it is orthogonal to Boc protecting groups. However, the stability is not absolute.[1] In the presence of scavengers (thioanisole, water) or stronger acids (HBr, TFMSA), the carbamate is protonated and cleaved.
The Acid Stability Spectrum
-
Safe Zone: Dilute HCl, Acetic Acid, pure TFA (short exposure).
-
Danger Zone: HBr/Acetic Acid, HF, Trifluoromethanesulfonic acid (TFMSA), Lewis Acids (e.g.,
, ).
Diagnostic Protocol: The TFA Challenge If you suspect premature cleavage, perform this TLC spot test before committing the whole batch.
-
Dissolve 5 mg of this compound in 100
L DCM. -
Add 100
L TFA. -
Let stand for 30 minutes.
-
Spot on TLC (Silica).
-
Result:
Module 2: Basic Stability (The "Cyclization" Trap)
User Issue: "After a basic workup (NaOH wash), my product mass is correct, but the NMR is messy and the polarity has changed."
Technical Insight:
This is the most common failure mode for
Once formed, this ring is extremely stable and difficult to reopen without destroying the molecule.
Visualizing the "Silent Killer" Mechanism
Figure 1: Base-catalyzed degradation pathway converting the linear carbamate to the cyclic oxazolidinone.
Troubleshooting Protocol: Detecting Cyclization
-
TLC Check: The cyclic oxazolidinone is typically less polar (higher Rf) than the starting amino alcohol because it loses the H-bond donor/acceptor capability of the free OH and NH.
-
IR Spectroscopy: Look for a shift in the carbonyl stretch.
Module 3: Storage & Oxidation (The "Purity Drift")
User Issue: "My white solid turned yellow after 3 months of storage."
Technical Insight:
The primary alcohol in phenylalaninol is susceptible to oxidation by atmospheric oxygen, especially if trace metals are present. It oxidizes first to the aldehyde (
Stability Data Summary
| Condition | Stability Rating | Outcome / Degradation Product |
| Air/Light (RT) | Poor | Oxidation to Aldehyde (Yellowing) |
| Inert Gas (-20°C) | Excellent | Stable > 1 year |
| Aqueous Acid (pH 2) | Good | Stable (No hydrolysis) |
| Aqueous Base (pH 10) | Moderate | Risk of Oxazolidinone (Slow at RT) |
| Strong Base (Heat) | Critical Failure | Rapid Cyclization + Hydrolysis |
Frequently Asked Questions (FAQ)
Q1: Can I use NaH to alkylate the hydroxyl group without affecting the Cbz? A: No. Sodium Hydride (NaH) will deprotonate the hydroxyl group immediately. The resulting alkoxide will instantly attack the Cbz carbonyl, causing cyclization to the oxazolidinone (see Module 2).
-
Alternative: Use mild conditions (e.g.,
/ Alkyl Halide) or protect the nitrogen with a group that does not have a carbonyl (like Benzyl or Trityl) if you must use strong bases.
Q2: How do I remove the Cbz group without affecting the alcohol? A: The gold standard is Catalytic Hydrogenolysis .
-
Reagents:
(1 atm), 10% Pd/C, Methanol. -
Note: Ensure the solvent is acid-free. If the reaction is too slow, add a catalytic amount of acetic acid, but avoid strong mineral acids.
Q3: Is the DL-mixture more stable than the pure L-enantiomer? A: Chemically, they possess identical bond strengths and degradation pathways. However, if you observe a melting point depression over time, it is likely due to impurity formation (oxidation/cyclization) rather than spontaneous racemization, as the Cbz-amine is configurationally stable under neutral conditions.
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[3] Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[6] (The definitive guide on Cbz cleavage conditions and stability).
-
Kano, S., et al. (1987). "A Stereoselective Synthesis of 4-Substituted 2-Oxazolidinones from N-Cbz-Amino Alcohols." Journal of Organic Chemistry. (Details the base-catalyzed cyclization mechanism).
-
Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Discusses the orthogonality of Cbz and the risks of side reactions in amino alcohols).
-
BenchChem. (2025).[1] Technical Guide to the Cbz Protecting Group. (General stability profiles and workup protocols).
Sources
Validation & Comparative
Technical Comparison Guide: Cbz-DL-Phenylalaninol vs. Boc-DL-Phenylalaninol in Peptide Synthesis
[1][2]
Executive Summary
For researchers and process chemists, the choice between Cbz-DL-Phenylalaninol (N-Benzyloxycarbonyl-DL-phenylalaninol) and Boc-DL-Phenylalaninol (N-tert-Butoxycarbonyl-DL-phenylalaninol) is rarely about cost—it is a strategic decision dictated by orthogonality and downstream synthetic architecture .[1][2]
-
Select this compound when your synthesis requires acid stability (e.g., surviving TFA deprotection of other residues) or when you plan to unmask the amine using neutral hydrogenolysis (H₂/Pd-C).[1][2] It is often preferred for its superior crystallinity, which simplifies intermediate purification.[]
-
Select Boc-DL-Phenylalaninol when utilizing base-labile strategies (Fmoc/tBu) or when hydrogenolysis is impossible due to the presence of sulfur (poisoning Pd catalysts) or unsaturated bonds (alkenes/alkynes) that must remain intact.[1][2]
Chemical Architecture & Stability Profile[1][2]
The fundamental difference lies in the carbamate protecting group. Phenylalaninol is an amino alcohol, meaning it possesses both a nucleophilic amine and a nucleophilic hydroxyl group. In these commercial products, the amine (N) is protected, leaving the hydroxyl (O) free for further modification or acting as a C-terminal "cap."
Comparative Stability Matrix
| Feature | This compound | Boc-DL-Phenylalaninol |
| Protecting Group | Benzyloxycarbonyl (Z) | tert-Butyloxycarbonyl (Boc) |
| Acid Stability | High. Stable to TFA, dilute HCl.[1][2] | Low. Labile to TFA, HCl/Dioxane. |
| Base Stability | High. Stable to Piperidine, dilute NaOH. | High. Stable to Piperidine, dilute NaOH. |
| Hydrogenolysis | Labile. Cleaved by H₂/Pd-C. | Stable. Unaffected by catalytic hydrogenation.[1][2] |
| Crystallinity | High. Aromatic stacking often yields stable solids.[2] | Moderate. Bulky t-butyl group can lead to waxy solids.[1][2] |
| Primary Risk | Hydrogenolysis can reduce aromatic rings (rare) or be poisoned by S-containing residues (Met, Cys).[1][2] | Acidolytic cleavage generates isobutylene gas (pressure buildup).[2] |
Structural Logic (Graphviz)[1][2]
The following decision tree illustrates the selection logic based on reaction conditions.
Strategic Orthogonality in Synthesis
Scenario A: Solution Phase Synthesis (The "Boc Strategy")
If you are building a peptide in solution using the classic Boc/Benzyl strategy, Boc-DL-Phenylalaninol is the standard. You remove the Boc group with TFA to expose the amine for the next coupling.
-
Advantage:[1][2][4][5][6][7][8] Fast, quantitative deprotection.
-
Disadvantage:[1][2][8][9] Repeated acid exposure can degrade sensitive sequences.[2]
Scenario B: The "Safety-Catch" or Hybrid Strategy
This compound is invaluable when you need the N-terminus to remain "capped" while you manipulate other parts of the molecule using acid.[1][2]
-
Example: You are synthesizing a fragment where side-chains are Boc-protected (acid labile).[1][2][][5][10] You can keep the N-terminus Cbz-protected, treat the molecule with TFA to remove side-chain protection, and the N-terminal Cbz group remains intact.[1][2]
-
Deprotection: The Cbz is removed at the very end using Hydrogenolysis (neutral conditions), yielding the free amine without exposing the now-deprotected side chains to further acid.
Experimental Workflows
Protocol A: Deprotection of Boc-DL-Phenylalaninol
Target: Removal of Boc group to yield free Phenylalaninol salt.[1][2]
-
Preparation: Dissolve Boc-DL-Phenylalaninol (1.0 eq) in Dichloromethane (DCM). Concentration should be ~0.1 M.[2]
-
Acidolysis: Add Trifluoroacetic Acid (TFA) to reach a final concentration of 20–50% v/v.
-
Note: Add scavengers (e.g., Triisopropylsilane) only if highly reactive carbocations from other protecting groups are generated. For simple Phenylalaninol, this is rarely needed.
-
-
Reaction: Stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC (disappearance of starting material).
-
Work-up: Evaporate volatiles under reduced pressure. The product will exist as the TFA salt .
-
Critical: To remove excess TFA, perform azeotropic distillation with Toluene (3x).
-
-
Neutralization (If coupling immediately): Treat with DIPEA (Diisopropylethylamine) in situ during the next coupling step.
Protocol B: Deprotection of this compound
Target: Removal of Cbz group via Hydrogenolysis.[1][2]
-
Preparation: Dissolve this compound in Methanol (MeOH) or Ethanol (EtOH).
-
Solubility Note: If solubility is poor, add a small amount of Ethyl Acetate or warm gently.
-
-
Catalyst Addition: Add 10% Pd/C (Palladium on Carbon).[1][2] Typically 10% by weight of the substrate.
-
Safety: Add catalyst under an inert atmosphere (Nitrogen) to prevent ignition of solvent vapors.
-
-
Hydrogenation: Sparge with H₂ gas (balloon pressure is usually sufficient) or use a hydrogenation shaker (Parr apparatus) at 30–50 psi for faster rates.[1][2]
-
Reaction: Stir vigorously for 2–12 hours.
-
Work-up: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Rinse the pad with MeOH.
-
Isolation: Concentrate the filtrate. The product is the free amine (not a salt), ready for immediate reaction.
Critical Technical Considerations
The "DL" Factor (Racemic Mixture)
The prompt specifies DL -Phenylalaninol.[1][2]
-
Implication: You are working with a 50:50 mixture of enantiomers.
-
Crystallization: Racemic mixtures often crystallize more readily (as racemates) than pure enantiomers.[1][2] This makes purification of DL-starting materials easier, but if you require bioactivity, remember that the resulting peptide will be a mixture of diastereomers (e.g., L-L and D-L), which are chemically distinct and separable by HPLC.
-
Recommendation: For drug development, switch to pure L- or D- isomers immediately.[1][2] Use DL only for method development or non-chiral spacers.
The Free Hydroxyl Group (O-Acylation)
Both products have a free primary alcohol (-CH₂OH).[1][2]
-
Risk: During peptide coupling (attaching an amino acid to the N-terminus after deprotection), the hydroxyl group is nucleophilic. If you use highly activated esters (e.g., acid chlorides), you may get O-acylation (ester formation) alongside N-acylation.[1][2]
-
Mitigation:
-
Use milder coupling reagents (EDC/HOBt or HATU).[1][2] The amine is significantly more nucleophilic than the alcohol, so N-selective coupling usually proceeds without protecting the alcohol.
-
If O-acylation occurs, it can often be reversed by mild base treatment (saponification), provided the peptide bond is stable.
-
Synthesis Pathway Visualization[1]
The following diagram maps the orthogonal deprotection pathways, highlighting the "dead ends" where a specific protecting group fails.
References
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition.[2] John Wiley & Sons.[2] (The definitive guide on stability and deprotection conditions). [1][2]
-
Isidro-Llobet, A., et al. (2009).[2] "Amino Acid-Protecting Groups."[1][2][][5][10] Chemical Reviews, 109(6), 2455-2504.[2] (Comprehensive review of orthogonality in peptide synthesis). [1][2]
-
Bodanszky, M. (1993). Principles of Peptide Synthesis. 2nd Edition. Springer-Verlag.[1][2] (Foundational text on coupling strategies and side-reactions like O-acylation). [1][2]
-
ChemicalBook. (2025).[1][2] "N-Boc-D/L-Phenylalaninol Properties and Safety." (Physical property verification).
Sources
- 1. peptide.com [peptide.com]
- 2. N-Boc-DL-phenylalaninol | C14H21NO3 | CID 545866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Functionalized Resins for the Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Strategic Characterization of Cbz-Protected Peptides: A Comparative Guide to Orthogonal Methodologies
Executive Summary
The Benzyloxycarbonyl (Cbz or Z) group is a cornerstone of peptide synthesis due to its stability against basic conditions and orthogonality to Fmoc/Boc strategies. However, its lipophilicity and aromatic nature introduce unique analytical challenges. The Cbz moiety alters retention behaviors, complicates UV quantification, and introduces specific mass spectral fragmentation patterns.
This guide moves beyond standard protocols to compare orthogonal analytical methods. It focuses on the causality behind method selection, ensuring you choose the right tool for purity profiling , sequence confirmation , and counter-ion analysis .
Chromatographic Profiling: RP-HPLC Strategies
While C18 is the industry standard, it is often insufficient for separating Cbz-protected diastereomers or late-eluting hydrophobic impurities.
Comparative Analysis: C18 vs. Phenyl-Hexyl Stationary Phases
| Feature | Standard C18 (Alkyl Phase) | Phenyl-Hexyl (Aromatic Phase) |
| Separation Mechanism | Hydrophobic interaction (dispersive forces). | |
| Cbz Specificity | Moderate. Retains Cbz peptides strongly due to bulk hydrophobicity. | High. The Phenyl ring interacts directly with the Cbz aromatic ring, offering superior selectivity for Cbz-analogs. |
| Impurity Resolution | Good for deletion sequences (missing amino acids). | Excellent for aromatic impurities (e.g., benzyl alcohol, free Cbz-Cl) and diastereomers. |
| Typical Gradient | 5-95% ACN over 20 min. | Requires shallower gradients (e.g., 20-60% ACN) due to stronger retention. |
Senior Scientist Insight: The "Hydrophobic Shift" Protocol
Causality: Cbz-protection dramatically increases the hydrophobicity of a peptide. A standard gradient (0-100% B) often results in the product eluting in the wash phase or co-eluting with non-polar contaminants.
Self-Validating Protocol (RP-HPLC):
-
Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm (Preferred for Cbz selectivity).
-
Mobile Phase A: 0.1% TFA in Water (Ion pairing agent essential for peak shape).[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Diagnostic Gradient:
-
Step 1: Isocratic hold at 10% B for 2 mins (Elute polar salts/DMF).
-
Step 2: Linear ramp 10%
90% B over 25 mins. -
Validation: If the Cbz-peptide elutes >80% B, switch to a C4 column or use MeOH as a modifier to alter selectivity.
-
Molecular Mass Confirmation: Mass Spectrometry (ESI-MS)
Mass spectrometry provides rapid identity confirmation, but Cbz peptides exhibit a "Trojan Horse" fragmentation pattern that can be misleading if not recognized.
The "Tropylium" Signature
In ESI-MS/MS, the Cbz group is labile. High collision energy often strips the protecting group entirely, complicating sequence coverage. However, this liability is also a diagnostic tool.
Fragmentation Pathway:
-
Precursor:
(Intact Cbz-Peptide). -
Primary Fragment: Loss of the benzyl carbocation leads to the formation of a carbamic acid intermediate, which spontaneously decarboxylates to the free amine.
-
Diagnostic Ion: The benzyl cation rearranges to the highly stable Tropylium ion (
) at m/z 91.05 .
Visualization: Cbz Fragmentation Pathway
The following diagram illustrates the specific fragmentation mechanism used for validating Cbz presence.
Caption: ESI-MS/MS fragmentation pathway showing the formation of the diagnostic Tropylium ion (m/z 91) and the stepwise deprotection to the free peptide.
Structural Validation: NMR Spectroscopy
While MS confirms mass, it cannot easily distinguish between regiocidal isomers or confirm the integrity of the carbamate linkage. NMR is the "Gold Standard" for structural certainty.[2]
Key Diagnostic Signals (1H NMR in DMSO-d6)
To validate a Cbz-peptide, you must confirm the integral ratio between the aromatic ring and the benzylic methylene.
| Proton Type | Chemical Shift ( | Multiplicity | Diagnostic Value |
| Aromatic Ring ( | 7.25 – 7.40 | Multiplet | Integration must equal 5H per Cbz group. |
| Benzylic | 5.00 – 5.15 | Singlet (or ABq) | The "Anchor" signal. Integration must equal 2H . If this appears as an AB quartet ( |
| Carbamate NH | 7.50 – 8.50 | Doublet | Confirms the amide bond is intact (disappears with |
Self-Validating Protocol (NMR):
-
Solvent: Use DMSO-d6.[2]
often causes aggregation for peptides >3 residues, broadening peaks. -
Concentration: 5-10 mg/mL.
-
Validation Step: Integrate the Benzylic
at ~5.1 ppm. Set this to 2.00. Check the aromatic region (7.3 ppm). If the integral is < 5.0, you likely have partial deprotection. If > 5.0, you have trapped benzyl alcohol or solvent (toluene).
Comparative Matrix: Selecting the Right Method
Use this decision matrix to select the analytical method based on your development stage.
| Parameter | RP-HPLC (UV) | ESI-MS | 1H NMR |
| Primary Utility | Purity Quantification (%) | Identity Confirmation (MW) | Structural Integrity & Counter-ion Check |
| Sample Req. | Low (< 50 µg) | Very Low (< 1 µg) | High (5-10 mg) |
| Cbz Specificity | Low (Relies on RT) | Medium (m/z 91 diagnostic) | High (Diagnostic chemical shifts) |
| Throughput | Medium (20-30 min) | High (1-2 min) | Low (1 hour) |
| Blind Spot | Co-eluting isomers; non-chromophoric salts. | Ion suppression; inability to quantify salts. | Low sensitivity for minor impurities (<1%). |
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
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Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. Link
-
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Reference for Tropylium ion mechanism). Link
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Reference for NMR shifts of Benzylic protons). Link
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Comparative Guide to the Enantioselective Synthesis of Phenylalaninol from L-Phenylalanine
Introduction
Enantiomerically pure amino alcohols are foundational chiral building blocks in modern organic synthesis, finding extensive application as chiral auxiliaries, ligands, and key intermediates in the pharmaceutical industry.[1][2] Phenylalaninol, in its (S) and (R) forms, is a prime example, serving as a precursor for various bioactive molecules, including the wakefulness-promoting agent Solriamfetol.[3][4] The ready availability and high optical purity of L-phenylalanine, a natural amino acid, make it an ideal and cost-effective starting material for the synthesis of (S)-phenylalaninol (also known as L-phenylalaninol).[5][6]
The core chemical challenge lies in the reduction of the robust carboxylic acid functional group to a primary alcohol without compromising the integrity of the stereogenic center at the alpha-carbon. This guide provides a comparative analysis of established chemical reduction methodologies and emerging biocatalytic strategies for this transformation, offering researchers the data and mechanistic insights needed to select the optimal pathway for their specific laboratory or industrial requirements.
I. Direct Reduction of L-Phenylalanine: The Power of Hydrides
The most direct route to (S)-phenylalaninol from L-phenylalanine involves the use of powerful hydride-donating reagents capable of reducing a carboxylic acid. This approach is favored for its atom economy and straightforwardness.
Method 1: Lithium Aluminum Hydride (LAH) Reduction
Lithium aluminum hydride (LiAlH₄ or LAH) is a potent, unselective reducing agent capable of reducing carboxylic acids to primary alcohols.[7][8] Its high reactivity stems from the polar Al-H bond, which delivers a nucleophilic hydride (H⁻) to the electrophilic carbonyl carbon.[9]
Causality of Experimental Choices & Mechanism: Unlike milder reagents such as sodium borohydride (NaBH₄), LAH is strong enough to overcome the resonance stabilization of the carboxylate anion formed in situ. The reaction proceeds through a multi-step mechanism:
-
Acid-Base Reaction: LAH, being a strong base, first deprotonates the acidic carboxylic acid proton and the ammonium proton of the zwitterionic L-phenylalanine, liberating hydrogen gas.[10] This is a critical first step and accounts for the consumption of two equivalents of hydride.
-
Coordination & Hydride Delivery: The resulting lithium carboxylate coordinates to the aluminum center. Subsequent intramolecular (or intermolecular) hydride transfer to the carbonyl carbon forms a tetrahedral intermediate.
-
Collapse & Further Reduction: This intermediate collapses, and after a series of steps involving aluminate complexes, is further reduced to the primary alcohol. The reaction is typically quenched with a careful, sequential addition of water and base (e.g., Fieser workup) to safely destroy excess LAH and precipitate aluminum salts, which can then be filtered off.[11] The stereocenter remains untouched throughout this process, leading to high enantiomeric retention.
Experimental Protocol: LAH Reduction of L-Phenylalanine [11]
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel is assembled. The system is purged with dry nitrogen.
-
Reagent Preparation: Anhydrous tetrahydrofuran (THF, 150 mL) is added to the flask, followed by the cautious, portion-wise addition of Lithium Aluminum Hydride (5.7 g, 150 mmol) at 0 °C.
-
Substrate Addition: L-phenylalanine (8.25 g, 50 mmol) is added slowly and portion-wise to the stirred LAH suspension. Caution: Vigorous hydrogen gas evolution will occur.[11] The reaction mixture is then heated to reflux and maintained for 18-24 hours.
-
Workup (Quench): The flask is cooled to 0 °C. The reaction is quenched by the slow, dropwise addition of water (6 mL), followed by 15% aqueous NaOH (6 mL), and finally water (18 mL).
-
Isolation: The resulting white precipitate (aluminum salts) is removed by filtration through a pad of Celite. The filter cake is washed thoroughly with THF or ethyl acetate.
-
Purification: The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield (S)-phenylalaninol as a white to off-white solid.
Method 2: Borane (BH₃) Reduction
Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂ or BMS), is a valuable alternative to LAH. It is also a powerful reducing agent for carboxylic acids but is generally considered safer and easier to handle.[11][12]
Causality of Experimental Choices & Mechanism: Borane is an electrophilic reducing agent. The reaction is initiated by the coordination of the boron atom to one of the lone pairs of the carbonyl oxygen. This is preceded by an acid-base reaction with the acidic proton to form a monoacyloxyborane and hydrogen gas. This species rapidly reacts with two more equivalents of the carboxylic acid to form a triacyloxyborane intermediate. This activated intermediate is then reduced by another equivalent of BH₃ to furnish the primary alcohol after hydrolytic workup. The milder nature and higher functional group tolerance of borane compared to LAH are key advantages.
II. Alternative Strategies: Circumventing Direct Reduction
To utilize milder, safer, and more cost-effective reagents, multi-step sequences have been developed. The most common involves the conversion of the carboxylic acid to an ester, which is significantly more reactive towards reduction.
Method 3: Two-Step Esterification-Reduction Pathway
This strategy leverages the inability of sodium borohydride (NaBH₄) to reduce carboxylic acids directly, while it readily reduces esters.[13] This "one-vessel" or two-step process offers a significant improvement in safety and handling over LAH.[14]
Step 1: Esterification of L-Phenylalanine The carboxylic acid is first converted to its corresponding methyl or ethyl ester. A standard and effective method is the use of thionyl chloride (SOCl₂) in an alcohol solvent (e.g., methanol).[15]
Experimental Protocol: L-Phenylalanine Methyl Ester Synthesis [15]
-
A suspension of L-phenylalanine (9.0 g, 54.7 mmol) in methanol (100 mL) is cooled to 0 °C in an ice bath.
-
Thionyl chloride (6.0 mL, 82.1 mmol) is added dropwise via an addition funnel with vigorous stirring.
-
The mixture is allowed to warm to room temperature and stirred for 24 hours.
-
The solvent is removed under reduced pressure. The crude product, L-phenylalanine methyl ester hydrochloride, can be recrystallized from an ethanol/ethyl acetate mixture.
Step 2: Reduction of Phenylalanine Ester with NaBH₄ The resulting ester is then reduced with sodium borohydride. This reagent is a stable, easy-to-handle solid that can be used in protic solvents like ethanol or methanol.[13]
Experimental Protocol: NaBH₄ Reduction of Phenylalanine Ester
-
The L-phenylalanine methyl ester hydrochloride from the previous step is dissolved in ethanol.
-
Sodium borohydride (4-5 molar equivalents) is added portion-wise at 0-10 °C.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched with water or dilute acid, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried and concentrated to yield (S)-phenylalaninol.
III. The Green Chemistry Frontier: Biocatalytic Synthesis
Traditional chemical methods, while effective, often involve harsh conditions, hazardous reagents, and significant waste.[3] Biocatalysis, using enzymes to perform chemical transformations, offers a sustainable, highly selective, and powerful alternative.
Method 4: Enzymatic Cascade for Access to Both Enantiomers
A groundbreaking approach utilizes a one-pot, multi-enzyme cascade to convert L-phenylalanine into either (R)- or (S)-phenylalaninol, a feat not easily accomplished by classical reduction which stereospecifically yields the (S)-enantiomer.[3]
Causality of Experimental Choices & Mechanism: This strategy abandons direct reduction in favor of a synthetic cascade that rebuilds the molecule. A representative pathway involves:[3][16][17][18]
-
Deamination: An L-amino acid deaminase (LAAD) converts L-phenylalanine to phenylpyruvic acid.
-
Decarboxylation: An α-keto acid decarboxylase (ARO10) converts phenylpyruvic acid to phenylacetaldehyde.
-
Hydroxymethylation & Reductive Amination: This is the key enantioselective step. The aldehyde is acted upon by a benzaldehyde lyase (BAL) and an amine transaminase (ATA) to generate the desired (R)- or (S)-phenylalaninol with exceptionally high enantiomeric excess (>99% ee).[3]
This method showcases the power of enzyme synergy, achieving a complex transformation under mild, aqueous conditions. While requiring specialized biological components, it represents the state-of-the-art in green pharmaceutical synthesis.
IV. Performance Comparison & Data Summary
The choice of synthetic route depends on factors such as scale, available equipment, safety protocols, and the desired enantiomer.
| Method | Key Reagents | Typical Yield | Enantiomeric Excess (% ee) | Key Advantages | Key Disadvantages | Access to (R)-Enantiomer? |
| 1. LAH Reduction | LiAlH₄, Anhydrous THF | 75-90%[11][19] | >99% (Retention) | Direct, one-step, high yield | Pyrophoric reagent, hazardous workup, strict anhydrous conditions | No (from L-Phe) |
| 2. Borane Reduction | BH₃·THF or BH₃·SMe₂ | 70-85% | >99% (Retention) | Safer than LAH, high yield | Reagents are moisture-sensitive, can be slower | No (from L-Phe) |
| 3. Esterification-Reduction | SOCl₂, MeOH, NaBH₄ | 70-85% (overall) | >99% (Retention) | Uses mild, safe NaBH₄; scalable | Two synthetic steps, potential for side reactions | No (from L-Phe) |
| 4. Biocatalytic Cascade | Engineered E. coli, Enzymes | 60-80%[3] | >99%[3] | Green, mild aqueous conditions, highly selective | Requires specialized enzymes/microorganisms, may be less scalable | Yes |
V. Workflow Visualizations
Caption: Overview of synthetic routes from L-Phenylalanine.
Caption: Step-by-step workflow for LAH reduction.
VI. Analytical Validation: Confirmation of Enantiopurity
Regardless of the synthetic method employed, the enantiomeric excess (% ee) of the final product must be rigorously determined. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[20]
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification.
Example HPLC Method for Phenylalanine Enantiomers: [21]
-
Column: Chiral stationary phase column (e.g., Astec® CHIROBIOTIC® T).
-
Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile) and an aqueous buffer. A typical ratio might be 80:20 acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detector: UV at 210-220 nm.
The relative peak areas of the two enantiomers are used to calculate the enantiomeric excess, confirming the stereochemical outcome of the synthesis.
VII. Conclusion and Recommendations
The synthesis of (S)-phenylalaninol from L-phenylalanine is a well-established transformation with several reliable methods.
-
For routine, small-to-medium scale laboratory synthesis, the two-step esterification-reduction method using NaBH₄ offers the best balance of yield, enantiopurity, and operational safety.
-
When speed and atom economy are paramount, and appropriate safety infrastructure is in place, direct reduction with Lithium Aluminum Hydride remains a highly effective, albeit more hazardous, option.
-
For researchers focused on sustainable and green chemistry, or those requiring access to the non-natural (R)-phenylalaninol from L-phenylalanine, the emerging biocatalytic cascades represent the future of chiral synthesis.[3]
Ultimately, the choice of method should be guided by a careful assessment of the project's specific goals, scale, and the safety and equipment resources available to the research team.
References
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Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased l-phenylalanine. Green Chemistry (RSC Publishing). Available at: [Link]
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Sodium borohydride: A versatile reagent in the reductive N-monoalkylation of α-amino acids and α-amino methyl esters. Canadian Science Publishing. Available at: [Link]
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phenylalaninol, (S)- | C9H13NO | CID 447213. PubChem - NIH. Available at: [Link]
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Reduction of amino acids to corresponding amino alcohols. Chemistry Stack Exchange. Available at: [Link]
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Reductions by the Alumino- and Borohydrides in Organic Synthesis. Elsevier. Available at: [Link]
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(S)-(-)-2-Amino-3,3-dimethylbutane. Organic Syntheses. Available at: [Link]
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Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. ResearchGate. Available at: [Link]
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Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. Available at: [Link]
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A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Bentham Science. Available at: [Link]
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Chiral Separation of Phenylalanine Methyl Esters using UPC2. Waters Corporation. Available at: [Link]
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Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Royal Society of Chemistry. Available at: [Link]
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A novel potential primary method for quantification of enantiomers by high performance liquid chromatography-circular dichroism. Royal Society of Chemistry. Available at: [Link]
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Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA. Available at: [Link]
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Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. BYJU'S. Available at: [Link]
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Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]
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LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. YouTube. Available at: [Link]
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LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available at: [Link]
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Reduction of some ketones with amino acid-mediated borane. ResearchGate. Available at: [Link]
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High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. Available at: [Link]
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High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. PMC - NIH. Available at: [Link]
-
Phenylalaninol. Wikipedia. Available at: [Link]
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A Comparative Guide to Carboxybenzyl (Cbz) Deprotection Strategies
For researchers, scientists, and drug development professionals navigating the complexities of multi-step organic synthesis, particularly in peptide and pharmaceutical chemistry, the judicious selection of protecting groups is a critical determinant of success. The carboxybenzyl (Cbz or Z) group stands as a venerable and widely employed protecting group for amines, prized for its stability across a range of reaction conditions and the diverse array of methods available for its removal.[1][] This guide offers an in-depth, comparative analysis of the most common and effective Cbz deprotection methodologies, providing the supporting experimental data and field-proven insights necessary to make informed decisions in your synthetic endeavors.
The Enduring Relevance of the Cbz Group
First introduced by Bergmann and Zervas in 1932, the Cbz group revolutionized peptide synthesis by enabling the controlled formation of peptide bonds.[3][4] Its utility stems from a robust stability to both basic and mildly acidic conditions, which allows for a broad synthetic window for subsequent transformations.[5][6] Furthermore, the Cbz group often enhances the crystallinity of intermediates, facilitating purification.[] However, the true versatility of the Cbz group lies in the multiple, often orthogonal, pathways for its removal.
Comparative Analysis of Cbz Deprotection Methods
The choice of a deprotection strategy is dictated by the substrate's tolerance to the reaction conditions, the presence of other functional groups, and considerations of scale and safety.[7] The primary methods for Cbz cleavage can be broadly categorized into catalytic hydrogenolysis and acidic cleavage.
Data Presentation: A Comparative Overview
| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Yield (%) | Purity (%) | Key Considerations & Orthogonality |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, in MeOH or EtOH | 2-16 hours | >95% | >98% | Mild and clean byproducts (toluene, CO₂).[8][9] Orthogonal to Boc and Fmoc groups.[10] May not be suitable for substrates with reducible functional groups (e.g., alkenes, alkynes, some sulfur-containing moieties).[7] |
| Transfer Hydrogenation | Ammonium formate, 10% Pd/C, in MeOH or EtOH, reflux | 1-4 hours | >90% | >95% | Avoids the use of hydrogen gas, enhancing safety.[7] Generally faster than standard hydrogenolysis. |
| Microwave-Assisted Transfer Hydrogenation | Supported Palladium Catalyst (e.g., SiliaCat Pd(0)), Sodium formate or Triethylsilane, Microwave irradiation | 10-30 minutes | High | High | Significantly reduces reaction time.[11][12][13] Offers a safer alternative to pyrophoric Pd/C and hydrogen gas.[11][12][13] |
| Acidic Deprotection (Strong Acid) | 33% HBr in Acetic Acid | 1-4 hours | Variable (70-90%) | Good to Excellent | Harsh conditions.[7] Not orthogonal to Boc and other acid-labile groups.[10] Useful when hydrogenolysis is not feasible.[9] |
| Acidic Deprotection (Lewis Acid) | AlCl₃, Hexafluoroisopropanol (HFIP) | 2-16 hours | >90% | >95% | Mild and selective.[14][15] Orthogonal to Fmoc and Benzyl (Bn) groups, but not to Boc.[10][15] Tolerates reducible groups.[14][15] |
| Alternative Reductive Method | NaBH₄, 10% Pd/C, in MeOH | 3-10 minutes | High | High | Extremely rapid deprotection at room temperature.[1][16] |
| Nucleophilic Cleavage | 2-mercaptoethanol, K₃PO₄, in DMA | Variable | Good | Good | Suitable for substrates sensitive to both hydrogenation and strong acids.[17] |
Mechanistic Insights and Experimental Causality
Understanding the "why" behind a protocol is as crucial as the "how." The choice of deprotection method is a strategic decision based on chemical principles.
Catalytic Hydrogenolysis: The Workhorse
This is the most common and often cleanest method for Cbz removal.[1] The reaction proceeds via the palladium-catalyzed cleavage of the benzyl-oxygen bond, generating an unstable carbamic acid intermediate that spontaneously decarboxylates to yield the free amine, with only toluene and carbon dioxide as byproducts.[8][9]
Caption: Simplified mechanism of acid-mediated Cbz deprotection.
While effective, the harshness of HBr/AcOH can be a drawback for sensitive substrates. A milder approach involves the use of Lewis acids, such as aluminum chloride (AlCl₃), in conjunction with hexafluoroisopropanol (HFIP). [14][15]This system offers excellent chemoselectivity, allowing for the deprotection of Cbz groups in the presence of other reducible functionalities and even benzyl ethers, a significant advantage in complex syntheses. [14][15]The key limitation of acid-mediated methods is their lack of orthogonality with other acid-labile protecting groups like tert-Butoxycarbonyl (Boc). [10]
Experimental Protocols
The following protocols are provided as a self-validating system, with monitoring steps included to ensure reaction completion and integrity.
Protocol 1: Standard Catalytic Hydrogenolysis
This is the most widely used and generally high-yielding method for Cbz deprotection.
Materials:
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite® or membrane filter
Procedure:
-
Dissolution: Dissolve the Cbz-protected substrate (1.0 equivalent) in a suitable solvent (e.g., MeOH, EtOAc) in a reaction flask. [8]2. Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution. [7][8]Caution: Pd/C can be pyrophoric; handle with care and do not allow it to dry.
-
Inerting: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere. [7][8]4. Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature. [7][8]5. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [8][18]6. Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. [6][8]7. Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and typically removed during this step. [6]
Protocol 2: Transfer Hydrogenation
A safer alternative to using hydrogen gas, particularly suitable for labs not equipped for hydrogenation reactions.
Materials:
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄) or Formic acid (HCOOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite® or membrane filter
Procedure:
-
Dissolution: Dissolve the Cbz-protected substrate (1.0 equivalent) in MeOH or EtOH in a reaction flask. [7]2. Reagent Addition: Carefully add 10% Pd/C (10-20 mol%) followed by ammonium formate (3-5 equivalents) to the solution. [7][8]3. Reaction: Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC or LC-MS. [7]4. Work-up and Isolation: Follow steps 6 and 7 from Protocol 1. [7]
Protocol 3: Acidic Cleavage with HBr in Acetic Acid
A classic method for substrates incompatible with hydrogenolysis.
Materials:
-
Cbz-protected substrate
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Anhydrous diethyl ether
Procedure:
-
Reaction Setup: Dissolve the Cbz-protected amine in a minimal amount of glacial acetic acid (if necessary). At 0 °C, add a solution of 33% HBr in acetic acid (typically 2-5 equivalents). [7]2. Reaction: Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC. [7]3. Precipitation: Upon completion, precipitate the product by adding a large volume of cold, anhydrous diethyl ether. [7]4. Isolation: Collect the precipitated amine hydrobromide salt by filtration, wash with diethyl ether, and dry under vacuum. [7]
Logical Workflow for Method Selection
The selection of a deprotection strategy should follow a logical workflow based on the other protecting groups and sensitive functionalities present in the molecule.
Caption: Decision workflow for selecting a Cbz deprotection method.
Conclusion
The carboxybenzyl protecting group remains an indispensable tool in modern organic synthesis due to its robustness and the variety of available deprotection methods. While catalytic hydrogenolysis is often the method of choice for its mildness and clean byproducts, acid-mediated cleavage provides a crucial orthogonal strategy for substrates containing reducible functional groups. Newer methods, such as microwave-assisted transfer hydrogenation and mild Lewis acid-catalyzed deprotection, offer significant advantages in terms of speed, safety, and chemoselectivity. By understanding the mechanistic underpinnings and carefully considering the substrate's functionalities, researchers can strategically deploy the Cbz group to streamline complex synthetic routes and accelerate the pace of discovery.
References
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Master Organic Chemistry. Amine Protection and Deprotection. [Link]
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Technical Guide: Validation of Cbz-DL-Phenylalaninol Purity by Chiral HPLC
Executive Summary
N-Carbobenzyloxy-DL-phenylalaninol (Cbz-DL-Phenylalaninol) is a critical intermediate in the synthesis of peptide mimetics and HIV protease inhibitors.[1] In drug development, the enantiomeric purity of such intermediates is non-negotiable; even trace amounts of the distomer (undesired enantiomer) can alter downstream biological activity or toxicity profiles.
While polarimetry (optical rotation) is often used for gross identity, it lacks the sensitivity to quantify enantiomeric excess (ee) with the precision required by ICH Q2(R2) guidelines. This guide details the validation of enantiomeric purity using Chiral High-Performance Liquid Chromatography (HPLC) , specifically comparing the performance of Amylose vs. Cellulose polysaccharide stationary phases.
Part 1: Comparative Analysis of Separation Technologies
For the separation of N-protected amino alcohols like Cbz-Phenylalaninol, the choice of stationary phase is the primary determinant of success.[1] We compare the two industry-standard "workhorse" chemistries.
Option A: Amylose-Based Selectivity (Recommended)[1]
-
Column Type: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Daicel Chiralpak AD-H or IA).[1]
-
Mechanism: The helical structure of the amylose polymer creates defined chiral cavities. The carbamate groups provide hydrogen bonding sites, while the aromatic rings facilitate
interactions with the Cbz and phenyl groups of the analyte. -
Performance Profile:
Option B: Cellulose-Based Selectivity (Alternative)[1]
-
Column Type: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Daicel Chiralcel OD-H or IC).[1]
-
Mechanism: Cellulose has a linear, rigid rod-like structure.[1] The chiral recognition relies more heavily on steric fit within the "grooves" of the polymer chains rather than deep cavity inclusion.
-
Performance Profile:
-
Selectivity (
): Excellent, but often complementary to Amylose. If peaks co-elute on Amylose, they frequently resolve on Cellulose. -
Verdict: The primary backup if Option A fails or exhibits poor peak shape.
-
Option C: Polarimetry (Not Recommended for Purity)[1]
-
Method: Specific Optical Rotation
.[2] -
Limitation: A sample with 98% ee and 99.5% ee may yield indistinguishable rotation values within experimental error. It is not a stability-indicating method for chiral purity.[1]
Comparative Data Summary (Representative)
| Metric | Amylose Phase (AD-H) | Cellulose Phase (OD-H) | Polarimetry |
| Resolution ( | > 3.5 (Baseline) | > 2.0 (Baseline) | N/A |
| Separation Factor ( | 1.45 | 1.25 | N/A |
| Limit of Detection | 0.05% impurity | 0.05% impurity | ~1-2% impurity |
| Analysis Time | < 15 min | < 20 min | < 5 min |
| Suitability | Primary Method | Orthogonal Check | Identity Only |
Part 2: Scientific Integrity & Mechanism[1]
The "Three-Point" Interaction Model
To validate this method, one must understand why separation occurs.[1] The Cbz-Phenylalaninol molecule interacts with the stationary phase (CSP) through three distinct mechanisms. If any of these are disrupted (e.g., by using a mobile phase with incorrect polarity), resolution is lost.
-
Hydrogen Bonding: The C=O and NH groups of the Cbz-carbamate linker H-bond with the carbamate groups on the CSP.[1]
- Stacking: The benzyl ring of the Cbz group and the phenyl ring of the phenylalanine side chain stack with the 3,5-dimethylphenyl groups of the CSP.
-
Steric Inclusion: The spatial arrangement of the hydroxymethyl group (from the reduction of the acid) vs. the benzyl side chain dictates which enantiomer fits into the chiral cavity.
Visualization: Chiral Recognition Mechanism[1]
Figure 1: Mechanistic interactions required for chiral recognition of Cbz-Phenylalaninol on polysaccharide phases.
Part 3: Experimental Protocol (Self-Validating System)
This protocol is designed as a self-validating system.[1] The System Suitability Test (SST) criteria must be met before any sample results are reportable.
Chromatographic Conditions
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent Amylose phase.[1]
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]
-
Note: The 10% IPA is critical. It acts as a modifier to regulate H-bonding.[1] Lowering IPA (e.g., 95:5) increases retention and resolution; increasing IPA (e.g., 85:15) speeds up elution but may compress peaks.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (Isocratic).
-
Detection: UV at 254 nm (Targeting the phenyl/benzyl chromophores).
-
Injection Volume: 10 µL.
Sample Preparation
-
Diluent: Mobile Phase (Hexane/IPA 90:10). Crucial: Dissolving in 100% IPA or MeOH can cause solvent effects (peak distortion) upon injection.[1]
-
Concentration: 0.5 mg/mL.
-
Racemic Standard: Mix equal parts D- and L-Cbz-Phenylalaninol to establish resolution.[1]
Validation Parameters (ICH Q2 R2 Compliance)
| Parameter | Acceptance Criteria | Experimental Approach |
| Specificity | No interference at retention times of enantiomers.[1] | Inject blank (mobile phase) and placebo. |
| Resolution ( | NLT (Not Less Than) 2.0 between enantiomers. | Inject Racemic Standard. |
| Precision (Repeatability) | RSD | 6 injections of target analyte. |
| Linearity | 5 levels from LOQ to 150% of target conc. | |
| Accuracy (Recovery) | 98.0% – 102.0% | Spike known impurity amounts into pure sample. |
| LOD / LOQ | S/N > 3 (LOD) and S/N > 10 (LOQ). | Serial dilution of impurity. |
Part 4: Method Development Workflow
Do not blindly apply conditions. Use this logic flow to optimize the method if the standard protocol yields suboptimal results (e.g.,
Figure 2: Logical decision tree for optimizing chiral separation of Cbz-Phenylalaninol.
References
-
International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). [Link]
-
Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® AD-H Columns.[1][4] [Link]
-
Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach.[5] Wiley-VCH.[1] (Focus on Polysaccharide Phases).
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
Sources
Asymmetric Synthesis of D-Phenylalanines: A Comparative Guide to Engineered Biocatalysts
Executive Summary
D-Phenylalanine (D-Phe) and its derivatives are critical chiral synthons for blockbuster pharmaceuticals, including the antidiabetic Nateglinide and various peptide antibiotics.[1][2] Historically, production relied on the Hydantoinase Process or inefficient Chemical Resolution .
Recent advances in directed evolution have unlocked two superior routes: Stereoinversion Cascades (using engineered D-Amino Acid Transaminases) and Asymmetric Hydroamination (using engineered Phenylalanine Ammonia Lyases) .
This guide objectively compares these engineered biocatalysts against traditional methods, providing experimental protocols and decision frameworks to modernize your synthesis pipeline.
Part 1: The Challenge of Chirality
Nature is predominantly L-selective. Synthesizing D-Phe requires overcoming significant thermodynamic and kinetic barriers.
-
The Chemical Baseline: Classical resolution of DL-Phe using chiral resolving agents (e.g., tartaric acid) is limited to a theoretical 50% yield per pass. It suffers from low atom economy and high solvent waste.
-
The Biocatalytic Goal: Achieve 100% theoretical yield with >99% enantiomeric excess (ee) under mild aqueous conditions.
Part 2: The Contenders (Mechanism & Engineering)
The "Stereoinversion" Route: Engineered DAATs
Biocatalyst: Engineered D-Amino Acid Transaminase (DAAT) coupled with L-Amino Acid Deaminase (LAAD).[3] Key Variant: Bacillus sp.[3][4][5] YM-1 DAAT (Variant T242G).[3][4]
-
Mechanism: This cascade performs "deracemization."[2][3]
-
Oxidation: LAAD (from Proteus mirabilis) converts cheap L-Phe into phenylpyruvate (PPA), consuming
and releasing . -
Transamination: The engineered DAAT transfers an amino group from a donor (e.g., D-Alanine) to PPA, stereoselectively forming D-Phe.
-
-
Why Engineering Matters: Wild-type DAATs have low activity toward bulky aromatics. The T242G mutation expands the active site, increasing catalytic efficiency (
) toward phenylpyruvate by orders of magnitude.
The "Reverse" Route: Engineered PALs
Biocatalyst: Phenylalanine Ammonia Lyase (PAL).[6][7] Key Variants: Petroselinum crispum (PcPAL) and Anabaena variabilis (AvPAL) mutants.
-
Mechanism: PALs typically deaminate L-Phe to cinnamic acid. By applying Le Chatelier’s principle (high ammonia concentration, pH >10), the reaction is forced in reverse: adding ammonia across the double bond of cinnamic acid to form D-Phe.
-
Why Engineering Matters: Wild-type PALs are strictly L-selective. Rational design focusing on the aryl-binding pocket has created variants that tolerate electron-rich rings and allow D-selective addition.
The "Standard" Route: The Hydantoinase Process
Biocatalyst: D-Hydantoinase + D-Carbamoylase.[4]
-
Mechanism: A dynamic kinetic resolution.[8]
-
Racemic hydantoin is hydrolyzed by D-Hydantoinase to N-carbamoyl-D-Phe.
-
Chemical or spontaneous racemization recycles the unreacted L-hydantoin.
-
D-Carbamoylase cleaves the carbamoyl group to release D-Phe.
-
-
Status: The current industrial benchmark, but limited by the low solubility of hydantoin substrates and slow carbamoylase kinetics.[1]
Part 3: Comparative Performance Analysis
The following data aggregates performance metrics from preparative-scale experiments cited in recent literature (see References).
| Feature | Engineered DAAT Cascade | Engineered PAL (Reverse) | Hydantoinase Process | Chemical Resolution |
| Starting Material | L-Phenylalanine (or Racemic) | Cinnamic Acids | DL-5-Benzylhydantoin | DL-Phenylalanine |
| Theoretical Yield | 100% (Stereoinversion) | 100% | 100% (with racemization) | 50% (per pass) |
| Observed Yield | 84 - 95% | 70 - 80% | ~90% | 35 - 45% |
| Enantiomeric Excess | >99% | 93 - >99% | >98% | >99% (after recryst.) |
| Atom Economy | High | Very High | Moderate (Ring cleavage) | Low (Resolving agent waste) |
| Key Limitation | Requires Amino Donor (D-Ala) | High | Substrate Solubility | Labor Intensive |
| Throughput | High (Whole cell) | Moderate | Low (Slow kinetics) | High (Batch) |
Verdict
-
Choose DAAT if you have access to cheap L-Phe or Racemic Phe and need high purity D-derivatives.
-
Choose PAL if your precursors are cinnamic acids (non-amino acid route).
-
Choose Hydantoinase only if legacy infrastructure prevents adopting new biocatalysts.
Part 4: Visualization of Mechanisms
Diagram 1: The DAAT Stereoinversion Cascade
This diagram illustrates the "One-Pot" conversion of L-Phe to D-Phe using the coupled LAAD/DAAT system.
Caption: One-pot stereoinversion of L-Phe to D-Phe via coupled Oxidative Deamination and Transamination.
Diagram 2: Process Selection Decision Matrix
A logic flow to help you select the correct catalyst based on your starting material.
Caption: Decision matrix for selecting the optimal biocatalytic route based on precursor availability.
Part 5: Experimental Protocols
Protocol A: Whole-Cell Stereoinversion (LAAD/DAAT)
Grounding: Based on the work of Parmeggiani et al. and Turner et al.
Reagents:
-
E. coli cells expressing PmLAAD.
-
Substrate: 10-50 mM L-Phenylalanine (or substituted derivative).
-
Amino Donor: 2-5 equivalents of D-Alanine.
-
Buffer: 50 mM Potassium Phosphate (pH 7.5).
-
Catalase (to degrade
).
Workflow:
-
Biocatalyst Prep: Grow E. coli strains separately. Induce expression. Harvest cells and resuspend in buffer to
. -
Reaction Setup: In a baffled flask, combine:
-
Incubation: Incubate at 30°C, 180 rpm for 12-24 hours.
-
Critical Control: Ensure adequate aeration for LAAD activity (oxygen dependent).
-
-
Monitoring: Quench aliquots with 1% HCl. Analyze via Chiral HPLC (e.g., Crownpak CR(+) column).
-
Workup: Centrifuge cells. Acidify supernatant to pH 2.0. Extract with EtOAc or use ion-exchange chromatography for purification.
Protocol B: PAL-Mediated Reverse Hydroamination
Grounding: Based on Novartis process development (EMA401 intermediate).
Reagents:
-
Engineered PAL (e.g., AvPAL variant).
-
Substrate: trans-Cinnamic acid derivative.
-
Ammonia Source: 6 M
/ Ammonium Carbamate.
Workflow:
-
Buffer Prep: Prepare a high-concentration ammonia solution (approx 6M). Adjust pH to 10.0 using gaseous
(creates carbamate buffer system). -
Reaction: Add cinnamic acid substrate (100 mM). Add Enzyme (1-5 wt% loading).
-
Temperature Gradient (The "Novartis Trick"):
-
Start at 45°C for 4 hours (High rate, lower equilibrium conversion).
-
Cool to 20°C for 20 hours (Shifts equilibrium toward product, preserves enzyme stability).
-
-
Validation: Monitor consumption of cinnamic acid via UV (290 nm) and formation of Phe via HPLC.
-
Isolation: Heat to 80°C to denature enzyme and drive off excess
. Precipitate D-Phe at its isoelectric point (pI).
References
-
Engineered Biocatalysts for the Asymmetric Synthesis of D-Phenylalanines. ACS Catalysis. (2019). A comprehensive review of DAAT and PAL engineering. [Link]
-
Toward a Scalable Synthesis and Process for EMA401... Using an Engineered Phenylalanine Ammonia Lyase. Organic Process Research & Development. (2020).[6] Novartis industrial protocol for PAL-mediated synthesis. [Link][6]
-
Engineered Aminotransferase for the Production of D-Phenylalanine Derivatives. ChemCatChem. (2017). Details the Bacillus YM-1 T242G variant and LAAD cascade. [Link]
-
The Production of L- and D-Phenylalanines Using Engineered Phenylalanine Ammonia Lyases. Scientific Reports. (2019). Describes PcPAL variants for electron-rich substrates. [Link]
-
Advances in Enzymatic Synthesis of D-Amino Acids. Catalysts. (2020). Comparative review including the Hydantoinase process. [Link][11]
Sources
- 1. How to synthesize D-Phenylalanine_Chemicalbook [chemicalbook.com]
- 2. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. mdpi.com [mdpi.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Toward a scalable synthesis and process for EMA401. Part III: Using an engineered phenylalanine ammonia lyase enzyme to synthesize a non-natural phenylalanine derivative - OAK Open Access Archive [oak.novartis.com]
- 7. US20170191050A1 - Engineered phenylalanine ammonia lyase polypeptides - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lupinepublishers.com [lupinepublishers.com]
- 10. The production of L- and D-phenylalanines using engineered phenylalanine ammonia lyases from Petroselinum crispum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Guide: Chemical vs. Enzymatic Synthesis of Chiral Phenylalanine Derivatives
Executive Summary
For decades, the industrial synthesis of chiral phenylalanine (Phe) derivatives—critical pharmacophores in HIV protease inhibitors, ACE inhibitors, and peptide therapeutics—has been dominated by transition-metal catalyzed asymmetric hydrogenation. This method offers predictability and high volumetric productivity.
However, recent advances in protein engineering have elevated Phenylalanine Ammonia Lyases (PALs) from academic curiosities to viable industrial contenders. By reversing the natural deamination pathway, PALs can now catalyze the direct hydroamination of cinnamic acids with near-perfect atom economy.
The Verdict:
-
Choose Chemical Synthesis (Asymmetric Hydrogenation) when: The substrate has bulky non-aromatic side chains, strict anhydrous conditions are required for subsequent steps, or when generic ligand infrastructure (Rh/Ru) is already available.
-
Choose Enzymatic Synthesis (PAL) when: The target is a halogenated or electron-deficient aromatic Phe derivative, metal contamination (ppm limits) is a critical quality attribute (CQA), or to minimize step-count by bypassing protection/deprotection sequences.
The Chemical Standard: Asymmetric Hydrogenation
The "Gold Standard" for producing enantiopure phenylalanine derivatives is the asymmetric hydrogenation of
Mechanistic Workflow
The success of this method relies on the precise coordination of the prochiral olefin (enamide) to the metal center. The chiral ligand creates a steric environment that forces hydrogen addition across the C=C bond from a specific face.
Key Causal Factor: The use of cationic Rh complexes (e.g., [Rh(COD)(DuPhos)]BF
Validated Protocol (Rh-DuPhos System)
Target: N-Acetyl-L-Phenylalanine Methyl Ester
-
Substrate Prep: Condense benzaldehyde with N-acetylglycine (Erlenmeyer azlactone synthesis) followed by methanolysis to yield methyl
-acetamidocinnamate. -
Catalyst Loading: In a glovebox, dissolve [Rh(COD)((R,R)-Et-DuPhos)]OTf (S/C ratio 1:1000 to 1:5000) in degassed methanol.
-
Hydrogenation: Transfer to a high-pressure autoclave. Pressurize to 3–5 bar H
. Stir at 25°C for 2–4 hours.-
Checkpoint: Monitor H
uptake. Cessation indicates completion.
-
-
Workup: Vent H
. Concentrate solvent. Pass through a silica plug or scavenge with activated carbon/thiol resins to remove Rh.
Workflow Diagram
Figure 1: Workflow for Rh-catalyzed asymmetric hydrogenation. Note the critical metal scavenging step required for pharmaceutical compliance.
The Biocatalytic Challenger: Phenylalanine Ammonia Lyase (PAL)[1][2][3][4][5]
PAL enzymes naturally catalyze the elimination of ammonia from L-phenylalanine to form trans-cinnamic acid.[1] In industrial applications, we drive this reaction in the reverse synthetic direction (hydroamination) by using high ammonia concentrations.
Mechanistic Workflow
The reaction involves the electrophilic attack of the MIO (4-methylideneimidazole-5-one) prosthetic group of the enzyme on the aromatic ring of the cinnamic acid, followed by the addition of ammonia.
Key Causal Factor: The equilibrium constant (
Validated Protocol (Engineered AvPAL)
Target: L-4-Fluorophenylalanine (from 4-fluorocinnamic acid)
-
Buffer Prep: Prepare 6 M aqueous ammonia solution. Adjust pH to 10.0 using CO
gas (forming an ammonium carbamate/carbonate buffer).-
Why Carbamate? It stabilizes the enzyme better than chloride or sulfate salts at high ionic strength.
-
-
Substrate Addition: Add 4-fluorocinnamic acid (50–100 mM). Ensure complete dissolution (salt formation).
-
Biocatalysis: Add engineered Anabaena variabilis PAL (AvPAL) lysate or immobilized CLEAs (Cross-Linked Enzyme Aggregates).
-
Incubation: Stir at 30°C for 24 hours.
-
Self-Validating Step: Check HPLC (chiral column). If conversion stalls <70%, lower temperature to 20°C to shift equilibrium (entropy driven).
-
-
Workup: Heat to 80°C to denature protein and drive off excess NH
/CO (recyclable). Acidify to pH 5.5 (isoelectric point) to precipitate the zwitterionic amino acid.
Pathway Diagram
Figure 2: Biocatalytic cycle of PAL. The dashed red line represents the thermodynamic tendency to revert, which is suppressed by high ammonia loading.
Head-to-Head Comparative Analysis
The following data aggregates typical performance metrics for the synthesis of 4-substituted phenylalanine derivatives (e.g., 4-F, 4-Cl, 4-NO
| Metric | Chemical (Rh-Catalysis) | Enzymatic (PAL) | Analysis |
| Enantiomeric Excess (ee) | >98% | >99% | Draw. Both methods yield high optical purity. Enzymes often require less optimization for new substrates within their scope. |
| Atom Economy | ~80-85% | 100% | Win: Enzymatic. Chemical route requires N-acetyl/protecting groups that are waste. PAL adds only NH |
| E-Factor (kg waste/kg product) | 15 - 50 | 5 - 15 | Win: Enzymatic. Water is the main solvent. Chemical routes generate solvent and ligand waste. |
| Substrate Scope | Broad (Alkyl & Aryl) | Limited (Aryl only) | Win: Chemical. PAL is strictly specific to conjugated aromatic acrylic acids. |
| Cost Driver | Catalyst (Rh/Ligand) | Enzyme Development | Context Dependent. For large scale generic Phe, Rh is efficient. For niche analogs, PAL is cheaper (no ligand costs). |
| Scalability | High (Standard Reactors) | Moderate (Solubility limits) | Win: Chemical. Cinnamic acids often have low water solubility, requiring dilute conditions or co-solvents. |
Case Study: Synthesis of EMA401 Intermediate
A real-world comparison can be found in the synthesis of a substituted D-phenylalanine intermediate for the drug EMA401 (Novartis).
The Challenge: Synthesize a specific chloro-substituted phenylalanine derivative.
-
Original Chemical Route:
-
Optimized Enzymatic Route:
-
Utilized an engineered PAL variant (AvPAL).
-
Process: Direct amination of the corresponding cinnamic acid in 6M NH
/Carbamate. -
Result: Reduced step count from 5 to 2.
-
Yield: 70-80% conversion (telescoped to next step).
-
Quality: >99.9% ee.
-
Impact: The enzymatic route was selected for manufacturing due to the elimination of heavy metals and significant reduction in raw material costs [1].
-
References
-
Parmeggiani, F., et al. (2015).[4] "Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process." Angewandte Chemie International Edition, 54(15), 4608–4611.[4] Link
-
Lovelock, S. L., et al. (2020). "Toward a Scalable Synthesis and Process for EMA401. Part III: Using an Engineered Phenylalanine Ammonia Lyase Enzyme to Synthesize a Non-natural Phenylalanine Derivative." Organic Process Research & Development, 24(10). Link
-
Knowles, W. S. (2002). "Asymmetric Hydrogenations (Nobel Lecture)." Angewandte Chemie International Edition, 41(12), 1998–2007. Link
-
Tao, R., et al. (2023). "Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase." Frontiers in Bioengineering and Biotechnology. Link
-
Tieves, F., et al. (2019). "Conquering Equilibrium: A Combined Chemo- and Biocatalytic Approach for the Synthesis of Enantiopure Phenylalanine Derivatives." ChemCatChem, 11, 1-8. Link
Sources
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
